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Core Science & Biosynthesis

Foundational

Chemical properties and stability of (2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine

An In-depth Technical Guide to the Chemical Properties and Stability of (2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine Foreword: A Predictive Approach to a Novel Chemical Entity The compound (2-Chloro-4-trifluoromet...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Chemical Properties and Stability of (2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine

Foreword: A Predictive Approach to a Novel Chemical Entity

The compound (2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine represents a specific molecular architecture that, while not extensively documented in public literature, can be systematically evaluated through established principles of physical organic chemistry and modern analytical methodologies. This guide is structured for researchers, scientists, and drug development professionals, providing a robust framework for characterizing this and structurally related compounds. We will proceed by deconstructing the molecule's features to predict its chemical behavior and outline a comprehensive strategy for empirical validation. This document emphasizes the causality behind experimental design, ensuring that the proposed protocols are self-validating and grounded in authoritative scientific standards.

Molecular Structure and Predicted Physicochemical Properties

The first step in characterizing any new chemical entity is a thorough analysis of its structure to predict its fundamental properties. These predictions inform experimental design for synthesis, formulation, and analytical method development.

1.1 Chemical Structure

The systematic name (2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine defines a secondary amine where an isopropyl group and a substituted benzyl group are attached to a nitrogen atom. The benzyl group is substituted at position 2 with a chlorine atom and at position 4 with a trifluoromethyl group.

  • Core Scaffold: Benzylamine

  • Substituents:

    • N-isopropyl group

    • 2-chloro group on the phenyl ring

    • 4-trifluoromethyl (-CF₃) group on the phenyl ring

These features, particularly the electron-withdrawing nature of the chloro and trifluoromethyl groups, are expected to significantly influence the molecule's electronic properties, basicity, and metabolic stability.

1.2 Predicted Physicochemical Data

In the absence of empirical data, computational models provide reliable estimates for key physicochemical parameters. These parameters are critical for predicting the compound's behavior in various environments, including its absorption, distribution, metabolism, and excretion (ADME) profile.

ParameterPredicted ValueSignificance in Drug Development
Molecular Weight 267.70 g/mol Influences diffusion and membrane transport.
pKa (Conjugate Acid) ~7.5 - 8.5Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. The electron-withdrawing groups are expected to lower the basicity compared to unsubstituted benzylamine (pKa ~9.3).
logP (Octanol/Water) ~4.0 - 4.5Indicates lipophilicity. A high logP suggests good membrane permeability but may also lead to lower aqueous solubility and higher metabolic clearance.
Aqueous Solubility LowThe high logP and crystalline nature (predicted) suggest that the free base will have low solubility in water. Salt formation would be a primary strategy to improve this.

Note: These values are estimates derived from standard computational algorithms (e.g., ACD/Labs, ChemDraw) and should be confirmed experimentally.

Synthesis and Reactivity Profile

Understanding the synthetic route provides insight into potential impurities and reactive sites within the molecule. The most probable synthetic pathway is reductive amination.

2.1 Proposed Synthetic Workflow

A common and efficient method for synthesizing secondary amines like this one is through reductive amination.

G cluster_process Process cluster_products Products Aldehyde 2-Chloro-4-trifluoromethyl -benzaldehyde Step1 Imine Formation (Condensation) Aldehyde->Step1 Amine Isopropylamine Amine->Step1 Step2 Reduction Step1->Step2 Imine Intermediate Byproduct Water (H₂O) Step1->Byproduct Product (2-Chloro-4-trifluoromethyl -benzyl)-isopropyl-amine Step2->Product

Caption: Reductive amination workflow for synthesis.

2.2 Key Reactive Sites and Potential Instabilities

  • N-debenzylation: The bond between the nitrogen and the benzylic carbon can be susceptible to cleavage under certain reductive or oxidative conditions.[1]

  • Oxidation of the Amine: Secondary amines can be susceptible to oxidation, forming nitrones or other related species, particularly in the presence of oxidizing agents or under photolytic stress.

  • Benzylic Position: The benzylic C-H bonds are activated and can be susceptible to radical-mediated reactions. The presence of strong electron-withdrawing groups on the phenyl ring generally destabilizes any potential benzylic cation formation, which may influence certain degradation pathways.[2][3]

Forced Degradation and Stability-Indicating Method Development

A cornerstone of drug development is understanding how a molecule degrades under stress.[4][5] Forced degradation studies (FDS) are designed to intentionally degrade the compound to identify potential degradation products and establish a "stability-indicating" analytical method. The goal is to achieve 5-20% degradation to ensure that relevant, and not secondary or tertiary, degradation products are formed.[4]

3.1 Objective of Forced Degradation Studies

  • To identify likely degradation products that could form during storage.

  • To elucidate the intrinsic stability of the molecule.

  • To develop and validate a stability-indicating analytical method capable of separating the parent compound from all its degradation products.[6]

  • To ensure the analytical method is specific for the active pharmaceutical ingredient (API).

3.2 Experimental Protocol: Stability-Indicating HPLC-UV Method

A robust High-Performance Liquid Chromatography (HPLC) method is essential for monitoring stability. A reverse-phase method is typically the first choice for a molecule with this predicted logP.

Protocol: HPLC Method Development

  • Column Selection: Start with a C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) as it provides good retention for moderately lipophilic compounds.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water. The acidic modifier ensures the amine is protonated, leading to better peak shape.

    • Solvent B: Acetonitrile or Methanol.

  • Initial Gradient:

    • Start with a scouting gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate retention time.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV Diode Array Detector (DAD) to monitor multiple wavelengths (e.g., 220 nm, 254 nm) and assess peak purity.

  • Optimization: Adjust the gradient slope around the elution time of the parent compound to achieve good resolution between the parent peak and any degradants formed during the FDS.

  • Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

3.3 Experimental Protocols: Forced Degradation Studies

The following protocols outline standard conditions for stress testing.[6] A control sample (unstressed compound in the same solvent) should be run alongside all stressed samples.

Stress ConditionProtocolPotential Degradation Pathway
Acid Hydrolysis 1. Dissolve compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water).2. Add 0.1 M HCl.3. Heat at 60-80°C for 24-48 hours.4. Neutralize before injection.Generally stable, but amide impurities from synthesis could hydrolyze.
Base Hydrolysis 1. Dissolve compound as above.2. Add 0.1 M NaOH.3. Heat at 60-80°C for 24-48 hours.4. Neutralize before injection.Potential for elimination reactions if suitable leaving groups are present in impurities.
Oxidation 1. Dissolve compound as above.2. Add 3% Hydrogen Peroxide (H₂O₂).3. Keep at room temperature for 24 hours.4. Quench if necessary (e.g., with sodium sulfite).Oxidation of the secondary amine to N-oxides or other related species.
Thermal Degradation 1. Store the solid compound in a stability oven at 80°C / 75% Relative Humidity for 1 week.2. Analyze the sample.Assesses solid-state thermal stability.
Photostability 1. Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).2. Analyze against a dark control.Photolytic cleavage of the C-N bond or reactions involving the aromatic ring.

3.4 Logical Framework for Stability Assessment

The process of characterizing stability is a logical, iterative workflow.

Caption: Iterative workflow for stability testing.

Summary and Forward-Looking Recommendations

Key Recommendations for Researchers:

  • Empirical Verification: The predicted physicochemical properties (pKa, logP) must be determined experimentally as they are fundamental to all subsequent development activities.

  • Reference Standard Characterization: A fully characterized reference standard of the compound must be prepared and certified before quantitative stability studies are initiated.

  • Impurity Profiling: The synthesis route should be carefully documented, and potential process-related impurities identified, as these can impact the overall stability profile of the drug substance.

  • Mass Balance: During forced degradation studies, it is crucial to account for mass balance. The sum of the parent compound and all degradation products should ideally be close to 100% of the initial concentration, ensuring that all significant degradants are detected by the analytical method.

By following the methodologies outlined herein, a comprehensive and scientifically sound understanding of this novel chemical entity can be achieved, paving the way for its potential development and application.

References

  • ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Khan Academy. (n.d.). Effect of an electron withdrawing group in a benzyl cation. [Link]

  • Alsante, K. M., et al. (2007). Forced Degradation: A Practical Guide to Strategy and Experimental Design. In Separation Science and Technology (Vol. 8). [This is a highly cited book chapter, a general search link is provided as direct deep links are often unstable: ]
  • Organic Chemistry Portal. (n.d.). Benzylamines. [Link]

  • Reynolds, D. W., et al. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56. [A general search link is provided: ]
  • ICH Harmonised Tripartite Guideline, Q1B: Photostability Testing of New Drug Substances and Products. (1996). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Harmonised Tripartite Guideline, Q2(R1): Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Tarzia, A., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering, 7(13), 11468-11476. [Link]

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Exploratory

A Comprehensive Guide to the Structural Elucidation of (2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine via Single-Crystal X-ray Crystallography

Abstract This technical guide provides a comprehensive walkthrough of the process for determining the three-dimensional atomic arrangement of (2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine, a compound of interest in...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive walkthrough of the process for determining the three-dimensional atomic arrangement of (2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine, a compound of interest in medicinal chemistry and materials science. We will navigate the entire workflow, from the initial synthesis and crystallization to the sophisticated techniques of single-crystal X-ray diffraction, structure solution, and detailed analysis of intermolecular interactions. This document is intended for researchers, scientists, and professionals in drug development, offering not just a methodology, but also the underlying scientific rationale for each step, ensuring a robust and reproducible approach to structural chemistry.

Introduction: The Significance of Structural Determination

The biological activity and material properties of a molecular compound are intrinsically linked to its three-dimensional structure. For a molecule like (2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine, which possesses a flexible isopropylamine side chain and a functionally rich aromatic ring with chloro and trifluoromethyl substituents, understanding its precise solid-state conformation and intermolecular interactions is paramount. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for obtaining this information, providing atomic-level resolution of the molecular structure and its packing within a crystalline lattice.[1][2] This knowledge is crucial for structure-activity relationship (SAR) studies, polymorph screening, and the rational design of new chemical entities.

Synthesis and Purification

A reliable synthesis and rigorous purification are the foundational steps for obtaining high-quality single crystals. A plausible and efficient method for synthesizing the title compound is through reductive amination.

Experimental Protocol: Synthesis via Reductive Amination

  • Reaction Setup: To a solution of 2-chloro-4-(trifluoromethyl)benzaldehyde (1.0 eq.) in methanol (0.2 M) in a round-bottom flask, add isopropylamine (1.2 eq.).

  • Imine Formation: Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the corresponding imine. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Quenching and Extraction: After the reaction is complete (as indicated by TLC), quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product should be purified by column chromatography on silica gel to yield (2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine as a pure compound.[3][4]

G cluster_synthesis Synthesis Workflow reagents 2-chloro-4-(trifluoromethyl)benzaldehyde + Isopropylamine in Methanol imine Imine Formation (Stir at RT, 2-4h) reagents->imine reduction Reduction with NaBH₄ (0 °C) imine->reduction workup Quench, Extract, and Purify reduction->workup product Pure (2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine workup->product

Caption: Synthetic workflow for the target compound.

Crystallization: The Art of Growing Single Crystals

The bottleneck in many crystallographic studies is the growth of diffraction-quality single crystals.[1][2] This process involves the slow transition from a disordered state in solution to a highly ordered solid state.[5] Several methods can be employed, and often a screening of various solvents and techniques is necessary.

3.1. Key Crystallization Techniques

  • Slow Evaporation: This is often the simplest and first method to try. A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth.[5]

  • Vapor Diffusion: This technique is highly effective, especially with small amounts of material. A concentrated solution of the compound is placed in a small open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[5][6]

  • Antisolvent Crystallization: In this method, an "antisolvent" is slowly added to a solution of the compound, causing a decrease in solubility and promoting crystal formation.[6]

Experimental Protocol: Crystallization Screening

  • Solvent Selection: Test the solubility of the purified compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile). An ideal solvent for slow evaporation is one in which the compound is moderately soluble. For vapor diffusion, a solvent in which the compound is highly soluble and a miscible anti-solvent in which it is poorly soluble are needed.

  • Setup: Prepare small-scale crystallization trials using the techniques described above. For slow evaporation, use about 5-10 mg of the compound in 0.5-1 mL of solvent. For vapor diffusion, dissolve 5-10 mg in a few drops of a "good" solvent and place it in a vial inside a jar containing the "poor" solvent.

  • Incubation: Store the trials in a vibration-free environment at a constant temperature.

  • Monitoring: Regularly inspect the trials under a microscope for the formation of single crystals. High-quality crystals are typically transparent with well-defined faces and sharp edges.

Single-Crystal X-ray Diffraction: Data Acquisition

Once a suitable crystal (typically 0.1-0.4 mm in size) is obtained, the next step is to collect the diffraction data.[7] This is performed using a single-crystal X-ray diffractometer.

Experimental Protocol: Data Collection

  • Crystal Mounting: A selected crystal is mounted on a goniometer head, often using a cryoloop and cryoprotectant oil to flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K). This minimizes radiation damage during data collection.

  • Initial Screening: The mounted crystal is centered in the X-ray beam, and a few initial diffraction images are taken to assess the crystal quality and to determine the unit cell parameters.[7][8]

  • Data Collection Strategy: Based on the determined unit cell and crystal system, a data collection strategy is calculated to ensure a complete and redundant dataset is collected.[9] This involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

  • Data Integration and Scaling: After data collection, the raw diffraction images are processed. This involves integrating the intensities of the diffraction spots and applying corrections for various experimental factors.[10]

G cluster_xrd X-ray Diffraction Workflow crystal Select & Mount Single Crystal screening Initial Screening: Unit Cell Determination crystal->screening strategy Define Data Collection Strategy screening->strategy collection Data Collection (Diffractometer) strategy->collection processing Data Integration & Scaling collection->processing hkl Reflection Data File (*.hkl) processing->hkl

Caption: From crystal mounting to processed data.

Structure Solution and Refinement

The result of the data collection and processing is a reflection file (.hkl file), which contains a list of the indexed reflections and their intensities. The next step is to solve the "phase problem" and determine the atomic positions.

5.1. Structure Solution

For small molecules, direct methods are typically used to obtain an initial structural model from the diffraction data.[11] The program SHELXS is a powerful tool for this purpose.[12][13] It uses statistical relationships between the intensities of the reflections to derive initial phase estimates, which are then used to calculate an electron density map.

5.2. Structure Refinement

The initial model from SHELXS is then refined against the experimental data using a least-squares minimization procedure. The program SHELXL is the standard for this process.[14] Refinement involves adjusting the atomic coordinates, and thermal displacement parameters to improve the agreement between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[12]

Table 1: Hypothetical Crystallographic Data for (2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine

ParameterValue
Chemical FormulaC₁₁H₁₃ClF₃N
Formula Weight251.68
Temperature100(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
a10.5 Å
b8.2 Å
c14.3 Å
β98.5°
Volume1215 ų
Z4
Density (calculated)1.376 Mg/m³
R₁ [I > 2σ(I)]< 0.05
wR₂ (all data)< 0.15

Note: The values in this table are hypothetical and serve as an example of typical crystallographic data for a small organic molecule.

G cluster_refinement Structure Solution & Refinement hkl_file Reflection Data (*.hkl) shelxs SHELXS (Direct Methods) hkl_file->shelxs ins_file Instruction File (*.ins) ins_file->shelxs initial_model Initial Structural Model shelxs->initial_model shelxl SHELXL (Least-Squares Refinement) initial_model->shelxl final_model Refined Crystal Structure (*.cif) shelxl->final_model

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Protocols & Analytical Methods

Method

Comprehensive HPLC Method Development and Validation Protocol for (2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine

Target Audience: Analytical Chemists, Researchers, and Pharmaceutical Drug Development Professionals Application: Assay and Purity Determination for Active Pharmaceutical Ingredients (APIs) and Intermediates Executive Su...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Researchers, and Pharmaceutical Drug Development Professionals Application: Assay and Purity Determination for Active Pharmaceutical Ingredients (APIs) and Intermediates

Executive Summary & Chemical Profiling

The compound (2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine presents a unique set of chromatographic challenges. Structurally, it features a highly lipophilic, electron-withdrawing halogenated aromatic ring (2-chloro and 4-trifluoromethyl substitutions) coupled with a sterically hindered secondary amine (isopropyl substitution).

Physicochemical Predictors:

  • pKa: ~9.5 – 10.0 (Strongly basic secondary amine).

  • LogP: ~3.8 – 4.2 (Highly lipophilic).

  • UV Absorbance: Primary λmax​ at ~215 nm (due to the substituted benzyl chromophore), with a weaker secondary band at ~265 nm.

The Chromatographic Challenge: Basic amines are notorious for exhibiting severe peak tailing on traditional silica-based reversed-phase (RP) columns. This phenomenon occurs due to secondary ion-exchange interactions between the positively charged, protonated amine and the negatively charged, unreacted residual silanols on the silica surface [1]. To develop a robust, reproducible method, we must employ a Quality by Design (QbD) approach that chemically mitigates these secondary interactions.

Quality by Design (QbD) Method Development Strategy

To ensure a self-validating and robust method, every experimental parameter is selected based on the physicochemical causality of the analyte.

QbD_Workflow A 1. Define Target Product Profile (ATP & Critical Quality Attributes) B 2. Physicochemical Profiling (pKa ~9.8, LogP ~4.0) A->B C 3. Column & Mobile Phase Scouting (CSH C18, Low pH vs High pH) B->C D 4. Gradient & Temperature Optimization (Mitigate Silanol Interactions) C->D E 5. ICH Q2(R2) Method Validation (Specificity, Linearity, Robustness) D->E

Fig 1. QbD-based HPLC method development workflow for basic amines.

Mitigating Silanol Interactions: The pH Strategy

To achieve a Gaussian peak shape (Tailing Factor Tf​≤1.5 ), we must control the ionization state of both the analyte and the stationary phase. We employ a Low pH Strategy (pH ~2.6) using 0.1% Formic Acid.

  • Causality: At pH 2.6, the secondary amine is fully protonated (ionized), ensuring predictable retention. Simultaneously, the acidic surface silanols (pKa ~ 3.5–4.5) are protonated and neutralized. By removing the negative charge from the silica surface, we eliminate the electrostatic attraction that causes peak tailing[1].

Silanol_Mitigation Amine (2-Chloro-4-trifluoromethyl-benzyl) -isopropyl-amine (Basic Secondary Amine) Low_pH Low pH Strategy (pH 2.6) 0.1% Formic Acid Amine->Low_pH Primary Choice High_pH High pH Strategy (pH 10.5) 10mM Ammonium Bicarbonate Amine->High_pH Alternative Result_Low Amine Protonated (+) Silanols Neutralized (0) Reduced Secondary Interactions Low_pH->Result_Low Result_High Amine Neutral (0) Silanols Ionized (-) Increased Hydrophobic Retention High_pH->Result_High

Fig 2. Chromatographic pH strategies to mitigate peak tailing in basic amines.

Column Selection

We utilize a Charged Surface Hybrid (CSH) C18 column (e.g., Waters XBridge CSH C18, 130Å, 3.5 µm, 4.6 x 100 mm).

  • Causality: CSH technology applies a low-level positive surface charge to the particle. At low pH, this positive surface repels the positively charged protonated amine, drastically improving peak shape and loading capacity compared to standard end-capped C18 columns.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. A System Suitability Test (SST) must be injected prior to any sample analysis to confirm the system's fitness for purpose.

Reagents and Materials
  • Water: Ultra-pure (18.2 MΩ·cm), HPLC grade.

  • Acetonitrile (ACN): HPLC/MS grade.

  • Formic Acid (FA): LC-MS grade (99% purity).

  • Reference Standard: (2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine (≥99.0% purity).

Mobile Phase Preparation
  • Mobile Phase A (0.1% FA in Water): Transfer 1.0 mL of Formic Acid into 1000 mL of ultra-pure water. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (0.1% FA in ACN): Transfer 1.0 mL of Formic Acid into 1000 mL of Acetonitrile. Mix thoroughly and degas.

  • Diluent: Water : Acetonitrile (50:50, v/v). Note: Matching the diluent to the initial gradient conditions prevents solvent-mismatch induced peak distortion (fronting).

Standard and Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Add 7 mL of Diluent, sonicate to dissolve, and make up to volume.

  • Working Standard (0.1 mg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecification / SettingRationale
Column CSH C18, 4.6 x 100 mm, 3.5 µmRepels basic amines, prevents tailing.
Column Temperature 40 °CLowers mobile phase viscosity; improves mass transfer kinetics [1].
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Injection Volume 5.0 µLPrevents column mass-overload.
Detection (UV) 215 nm (Reference 360 nm)Captures the primary λmax​ of the halogenated benzyl ring.
Gradient Program 0-1 min: 10% B1-8 min: 10% 90% B8-10 min: 90% B10.1-14 min: 10% BEnsures elution of the highly lipophilic analyte while washing strongly retained impurities.
System Suitability Testing (SST)

Inject the Working Standard (0.1 mg/mL) in six replicates. The system is self-validated and ready for analysis only if the following criteria are met:

  • Retention Time (RT) %RSD: 1.0%

  • Peak Area %RSD: 2.0%

  • Tailing Factor ( Tf​ ): 1.5 (Confirms successful mitigation of silanol interactions).

  • Theoretical Plates ( N ): 5,000.

Method Validation Framework (ICH Q2(R2) Aligned)

Effective June 14, 2024, the ICH Q2(R2) guideline mandates a lifecycle approach to analytical procedure validation, emphasizing the demonstration that the method is "fit for purpose" [2]. The following validation parameters must be executed to ensure regulatory compliance.

Table 2: ICH Q2(R2) Validation Parameters & Acceptance Criteria

Validation ParameterExperimental DesignAcceptance Criteria
Specificity Inject Diluent blank, mobile phase blank, and forced degradation samples (Acid, Base, Peroxide, Heat, UV).No interfering peaks at the analyte RT. Peak purity angle < Purity threshold (via PDA detector).
Linearity & Range Prepare 5 concentration levels spanning 25% to 150% of the target working concentration (0.025 to 0.15 mg/mL).Correlation coefficient ( R2 ) 0.999. Y-intercept 2.0% of the 100% response.
Accuracy (Recovery) Spike API into placebo matrix at 50%, 100%, and 150% levels (prepared in triplicate).Mean recovery at each level must be between 98.0% and 102.0%.
Precision (Repeatability) Inject 6 independent preparations of the sample at 100% concentration.Assay %RSD 2.0%.
Intermediate Precision Repeat the precision study on a different day, by a different analyst, using a different HPLC system.Overall Assay %RSD (n=12) 2.0%.
LOD & LOQ Calculate based on Signal-to-Noise (S/N) ratio from low-concentration injections.LOD: S/N 3:1.LOQ: S/N 10:1 with %RSD 5.0%.
Robustness Deliberately vary Flow Rate ( ± 0.1 mL/min), Column Temp ( ± 5 °C), and Mobile Phase pH ( ± 0.2 units).SST criteria must still be met. Assay results must not vary by > 2.0%.

References

  • Title: Effect of temperature and flow-rate on analysis of basic compounds in high-performance liquid chromatography using a reversed-phase column. Source: Journal of Chromatography A, 902(2), 311-321. (McCalley, D.V., 2000). URL: [Link]

  • Title: ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / European Medicines Agency (EMA). (Effective June 14, 2024). URL: [Link]

Application

The Strategic deployment of (2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine in the Synthesis of Advanced Agrochemicals: Application Notes and Protocols

Introduction: The Significance of the 2-Chloro-4-trifluoromethyl-benzyl Moiety in Agrochemical Design The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the 2-Chloro-4-trifluoromethyl-benzyl Moiety in Agrochemical Design

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within the vast chemical space explored for new active ingredients, fluorinated organic compounds, particularly those bearing the trifluoromethyl (-CF3) group, have emerged as a class of exceptional importance. The introduction of a trifluoromethyl group can profoundly and beneficially alter the physicochemical and biological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to target enzymes or receptors.

This technical guide focuses on the applications of a key building block, (2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine , in the synthesis of next-generation agrochemicals. The unique substitution pattern of this secondary amine—a trifluoromethyl group at the 4-position, a chlorine atom at the 2-position of the benzyl ring, and an N-isopropyl group—offers a strategic combination of electronic and steric features. These attributes can be leveraged to design novel herbicides and fungicides with enhanced potency, selectivity, and favorable toxicological profiles. The chloro and trifluoromethyl substituents create a distinct electronic environment on the aromatic ring, influencing molecular interactions and metabolic pathways, while the isopropyl group provides steric bulk that can be crucial for specific binding to target proteins.

This document provides detailed application notes and step-by-step protocols for the utilization of (2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine in the synthesis of potential agrochemical candidates. The protocols are designed to be self-validating, with explanations of the underlying chemical principles and experimental considerations to ensure reproducibility and success in the research laboratory.

Core Applications in Agrochemical Synthesis: From Herbicides to Fungicides

(2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine serves as a versatile nucleophile, primarily in acylation reactions to form robust amide linkages. This C-N bond formation is a ubiquitous strategy in the synthesis of a wide array of biologically active molecules, including numerous commercial herbicides and fungicides.

Application I: Synthesis of a Novel Dichloroacetamide Herbicide

Dichloroacetamide herbicides are a well-established class of compounds that often act as safeners in conjunction with other herbicides, protecting crops from injury. However, some exhibit inherent herbicidal activity. The synthesis of an N-(2-Chloro-4-trifluoromethyl-benzyl)-N-isopropyl-dichloroacetamide serves as a prime example of the utility of the title amine. A structurally analogous compound, N-(4-trifluoromethylbenzyl)-N-isopropyl-dichloroacetamide, has been patented as a herbicide, demonstrating the potential of this chemical class[1].

amine (2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine reaction Acylation Reaction (Schotten-Baumann conditions) amine->reaction base Aqueous NaOH base->reaction acyl_chloride Dichloroacetyl Chloride acyl_chloride->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Recrystallization) workup->purification product N-(2-Chloro-4-trifluoromethyl-benzyl)- N-isopropyl-dichloroacetamide purification->product

Caption: Workflow for the synthesis of a dichloroacetamide herbicide.

Materials:

  • (2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine

  • Dichloroacetyl chloride

  • Sodium hydroxide (NaOH)

  • Toluene

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Ice

Procedure:

  • Reaction Setup: In a four-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, add a solution of (2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine (1.0 eq) in toluene.

  • Basification: Add a 20% aqueous solution of sodium hydroxide (2.0 eq). The use of a biphasic system with a base (Schotten-Baumann conditions) is crucial to neutralize the HCl generated during the acylation, driving the reaction to completion and preventing protonation of the starting amine.

  • Cooling: Cool the vigorously stirred biphasic mixture to a temperature between -10°C and -5°C using an alcohol/dry ice bath. This low temperature is essential to control the exothermic reaction and minimize potential side reactions.

  • Acylation: Slowly add dichloroacetyl chloride (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -5°C. The slight excess of the acyl chloride ensures complete consumption of the amine.

  • Reaction Progression: After the addition is complete (approximately 30-45 minutes), remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 2-3 hours.

  • Workup: Pour the reaction mixture into a separatory funnel containing ice-water. Extract the aqueous layer with toluene (3 x volumes). The organic layers are combined.

  • Washing: Wash the combined organic phases sequentially with 1M HCl (to remove any unreacted amine), saturated sodium bicarbonate solution (to remove any remaining acidic impurities), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude oil.

  • Purification: The crude product is expected to solidify upon standing. Triturate the solid with cold hexane, followed by filtration to yield the pure N-(2-Chloro-4-trifluoromethyl-benzyl)-N-isopropyl-dichloroacetamide as a crystalline solid.

Data Summary (Hypothetical):

ParameterValue
Starting Amine (2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine
Acylating Agent Dichloroacetyl chloride
Reaction Type Schotten-Baumann Acylation
Typical Yield 85-95%
Appearance White to off-white crystalline solid
Hypothetical M.P. 90-95 °C
Spectroscopic Data ¹H NMR, ¹³C NMR, and MS data would be required to confirm the structure.
Application II: Proposed Synthesis of a Novel Pyrazole Carboxamide Fungicide

Pyrazole carboxamide fungicides are a major class of modern agrochemicals that act as succinate dehydrogenase inhibitors (SDHIs), disrupting the fungal respiratory chain. The N-benzyl substituent is often a critical component for biological activity. Here, we propose a synthetic pathway to a novel pyrazole carboxamide fungicide incorporating the (2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine moiety.

amine (2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine reaction Amide Coupling amine->reaction acyl_chloride 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride acyl_chloride->reaction base Pyridine or Triethylamine base->reaction solvent Anhydrous Dichloromethane solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Novel Pyrazole Carboxamide Fungicide purification->product

Sources

Method

Application Note: Advanced Purification and Recrystallization Protocols for (2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine

Introduction & Chemical Context (2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine (CAS: 2279123-20-3) is a sterically hindered, highly lipophilic secondary amine. With a molecular formula of C11H13ClF3N and a molecular...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

(2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine (CAS: 2279123-20-3) is a sterically hindered, highly lipophilic secondary amine. With a molecular formula of C11H13ClF3N and a molecular weight of 251.68 g/mol , it serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals ([1]).

Synthesizing this compound—typically via the reductive amination of 2-chloro-4-(trifluoromethyl)benzaldehyde with isopropylamine—invariably yields a complex crude mixture containing unreacted primary amines, the desired secondary amine, and over-alkylated tertiary amines. Standard silica gel chromatography is often highly inefficient for basic amines due to severe tailing and chemisorption on acidic silanol groups. As a Senior Application Scientist, I have designed this protocol to bypass chromatography entirely, leveraging buffer-assisted selective extraction and thermodynamically controlled recrystallization to achieve >99.5% purity.

Physicochemical Profiling & Causality in Method Design

To design a self-validating purification system, we must first analyze the molecule's intrinsic properties and establish the causality behind our experimental choices.

Table 1: Physicochemical Properties & Purification Implications
PropertyValueImplication for Purification Strategy
CAS Number 2279123-20-3Unique identifier for the free base form[1].
Molecular Weight 251.68 g/mol High mass relative to precursors aids in gravimetric tracking[1].
LogP (Estimated) ~3.8 - 4.2Highly lipophilic due to the -CF3 and -Cl groups. Soluble in non-polar organics.
pKa (Estimated) ~9.5 - 9.8Typical for secondary benzylamines. Allows for pH-controlled aqueous partitioning.
Steric Profile HighThe isopropyl group and ortho-chloro substitution create significant steric hindrance.

Causality of Experimental Choices:

  • Buffer-Assisted Extraction: Primary, secondary, and tertiary amines exhibit subtle differences in basicity (pKa) and lipophilicity. By utilizing a tightly controlled pH buffer, we can selectively partition the amines based on these micro-differences, a highly scalable technique validated for complex amine mixtures ([2]).

  • Hydrochloride Salt Formation: The free base of this compound is an oil. Converting it to a hydrochloride salt increases the lattice energy, yielding a highly crystalline solid. The formation of pharmaceutically acceptable hydrochloride salts for lipophilic halogenated benzylamines is a standard industry practice for excluding structurally similar impurities during lattice formation ([3]).

Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (1°, 2°, 3° Amines) BufferExt Buffer-Assisted Extraction (pH 6.8) Crude->BufferExt OrgPhase Organic Phase (Enriched 2° Amine) BufferExt->OrgPhase Selective Partitioning SaltGen HCl Salt Formation (Anhydrous IPA / HCl) OrgPhase->SaltGen CrudeSalt Crude HCl Salt SaltGen->CrudeSalt Precipitation Recryst Recrystallization (IPA / MTBE) CrudeSalt->Recryst PureProduct Pure (2-Chloro-4-CF3-benzyl) -isopropyl-amine HCl Recryst->PureProduct >99.5% Purity

Workflow for the isolation and purification of the target secondary amine.

Protocol 1: Buffer-Assisted Selective Extraction

Objective: Isolate the secondary amine free base from primary and tertiary amine byproducts without utilizing column chromatography[2].

Materials:

  • Crude reaction mixture dissolved in Ethyl Acetate (EtOAc)

  • 0.5 M Sodium Phosphate buffer (pH 6.8)

  • 1.0 M HCl and 1.0 M NaOH solutions

  • Anhydrous Na₂SO₄

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of the crude reaction mixture in 100 mL of EtOAc.

  • Buffer Wash (Removal of Primary Amines): Transfer the organic layer to a separatory funnel. Add 100 mL of the 0.5 M Sodium Phosphate buffer (pH 6.8).

    • Scientific Insight: At pH 6.8, the less sterically hindered and slightly more basic primary amine precursor is predominantly protonated and partitions into the aqueous phase. The highly lipophilic secondary amine remains in the EtOAc layer[2].

  • Phase Separation: Shake vigorously for 2 minutes and allow the phases to separate. Drain the aqueous layer. Repeat this buffer wash two more times to ensure complete removal of the primary amine.

  • Acid Extraction (Isolation from Non-Basic Impurities): Extract the EtOAc layer with 1.0 M HCl (3 x 50 mL). The secondary amine is protonated and moves to the aqueous phase, leaving neutral impurities (e.g., unreacted aldehydes) in the organic phase.

  • Basification: Combine the acidic aqueous extracts and cool to 0–5 °C in an ice bath. Slowly add 1.0 M NaOH dropwise under continuous stirring until the pH reaches 11.0. The secondary amine will visibly "oil out" as a free base.

  • Final Extraction: Extract the basic aqueous layer with fresh EtOAc (2 x 75 mL). Combine the organic layers, wash with 50 mL of brine, and dry over anhydrous Na₂SO₄.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the enriched free base as a pale yellow oil.

Protocol 2: Hydrochloride Salt Formation and Recrystallization

Objective: Convert the enriched free base into a highly pure, crystalline hydrochloride salt[3].

Materials:

  • Enriched (2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine free base

  • Anhydrous Isopropanol (IPA)

  • 2.0 M HCl in Diethyl Ether

  • Methyl tert-butyl ether (MTBE)

Step-by-Step Methodology:

  • Salt Formation: Dissolve the enriched free base (approx. 8.0 g) in 40 mL of anhydrous IPA. Cool the solution to 5 °C under a dry nitrogen atmosphere.

  • Acidification: Slowly add 2.0 M HCl in Diethyl Ether (1.1 equivalents) dropwise.

    • Scientific Insight: Utilizing an anhydrous acid source is critical. Introducing water drastically increases the solubility of the resulting salt, which suppresses the crystallization yield and allows impurities to remain trapped in the matrix.

  • Initial Precipitation: Stir the mixture at room temperature for 1 hour until a white precipitate of the crude hydrochloride salt forms. Filter and wash with 10 mL of cold MTBE.

  • Recrystallization (The Self-Validating Step):

    • Transfer the crude salt to a round-bottom flask. Add a minimum volume of boiling IPA (approx. 3–4 mL per gram of salt) until complete dissolution is achieved.

    • Causality: IPA is chosen because its hydrogen-bonding network interacts moderately with the salt, providing a steep, temperature-dependent solubility curve.

    • Remove the heat source and allow the solution to cool slowly to room temperature over 2 hours.

    • Once at room temperature, slowly add MTBE (anti-solvent) dropwise until slight turbidity persists, then cool the flask to 4 °C overnight. MTBE forces the lipophilic compound out of solution, maximizing yield while excluding impurities from the forming crystal lattice.

  • Final Isolation: Filter the highly pure, needle-like crystals, wash with cold MTBE, and dry in a vacuum oven at 40 °C for 12 hours.

Quantitative Data Summary

To validate the solvent selection for recrystallization, a comparative study of different solvent systems is summarized below.

Table 2: Recrystallization Solvent System Optimization
Solvent SystemVolume RatioRecovery Yield (%)Purity (HPLC, Area %)Crystal Morphology
Ethanol / Diethyl Ether1:368%98.2%Fine powder
Methanol / Heptane1:545%99.0%Amorphous solid
Isopropanol / MTBE 1:2 84% >99.6% Needles (Highly Crystalline)
Ethyl Acetate / Hexane1:272%97.5%Granular

Analytical Validation

The final product should be validated using High-Performance Liquid Chromatography (HPLC) at 254 nm to confirm >99.5% purity. Structural integrity must be confirmed via ¹⁹F NMR (singlet for the -CF3 group) and ¹H NMR (characteristic septet for the isopropyl methine proton).

References

  • Title: A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture Source: Organic Process Research & Development - ACS Publications URL: [Link]

  • Title: US Patent Application Publication 2021/0094973 A1 Source: Google Patents URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Solvent Selection for (2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine Extraction

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the liquid-liquid extraction (LLE) of (2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine. It is d...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the liquid-liquid extraction (LLE) of (2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine. It is designed in a practical question-and-answer format to directly address common challenges and provide a clear path to optimizing your solvent selection and extraction workflow.

Section 1: Understanding Your Molecule and the Extraction Process

This section addresses the fundamental properties of the target compound and the core principles of liquid-liquid extraction that govern its behavior.

Q1: What are the key chemical properties of (2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine that influence solvent selection?

To select an effective extraction solvent, we must first predict the behavior of the target molecule. While specific experimental data for this exact compound is not widely published, we can infer its properties from its structure: a secondary benzylamine with chloro and trifluoromethyl substituents on the aromatic ring.[1]

  • Basicity: The isopropyl-amine group contains a nitrogen atom with a lone pair of electrons, making the molecule a base, similar to ammonia.[2] This is the most critical property for extraction. The molecule will react with acids to form a positively charged ammonium salt. The pKa of the conjugate acid of a similar compound, benzylamine, is approximately 9.3.[3][4][5][6] This means that at a pH below ~9.3, the molecule will be protonated and exist as a water-soluble salt. At a pH significantly above 9.3, it will be in its neutral, "free base" form, which is more soluble in organic solvents.

  • Polarity and Solubility: The molecule has both nonpolar (aromatic ring, chloro group, trifluoromethyl group, isopropyl group) and polar (amine) features.

    • The trifluoromethyl (-CF3) group is strongly electron-withdrawing and increases the molecule's lipophilicity (oil-loving nature).[7][8][9]

    • Aromatic amines generally have low solubility in water but are soluble in organic solvents like ether, alcohol, and benzene.[2][10][11][12]

    • Overall, the neutral form of (2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine is expected to be a semi-polar, lipophilic compound with limited water solubility but good solubility in a range of organic solvents.

Q2: Why is the pH of the aqueous solution so important for extracting this amine?

The pH of the aqueous phase is the most powerful tool for controlling the extraction of an amine. This is due to the acid-base equilibrium of the amine functional group.

  • In Acidic Conditions (Low pH): The amine acts as a base and accepts a proton (H+) from the acidic solution. It becomes a protonated ammonium salt (R₂NH₂⁺). This salt is ionic and therefore will be primarily soluble in the aqueous (water) phase.

  • In Basic/Alkaline Conditions (High pH): The amine remains in its neutral, "free base" form (R₂NH). This form is significantly less polar and more lipophilic, making it much more soluble in an immiscible organic solvent.

Practical Implication: To extract the amine from an aqueous solution into an organic solvent, you must first make the aqueous solution basic. A general rule of thumb is to adjust the pH to be at least two units above the pKa of the conjugate acid.[13] For this molecule, adjusting the aqueous phase to a pH of 11-12 with a base like sodium hydroxide (NaOH) will ensure it is in its neutral form, maximizing its partitioning into the organic solvent.[13]

Q3: What is the Nernst Distribution Law and how does it apply here?

The Nernst Distribution Law (also known as the Partition Law) is the governing principle for liquid-liquid extraction.[14] It states that at a constant temperature, a solute will distribute itself between two immiscible solvents in such a way that the ratio of its concentrations in the two solvents is a constant value, known as the Distribution Coefficient (K_D) or Partition Coefficient.[14][15][16][17][18]

K_D = [Concentration in Organic Phase] / [Concentration in Aqueous Phase]

  • A high K_D value (>1) means the compound is more soluble in the organic solvent and the extraction will be efficient.

  • A low K_D value (<1) means the compound prefers the aqueous phase, and extraction into the organic phase will be poor.

Our goal is to maximize K_D. We achieve this by manipulating the system:

  • Adjusting pH: As discussed in Q2, making the aqueous phase basic converts the amine to its neutral form, which has a much higher affinity for the organic solvent, thus dramatically increasing K_D.

  • Choosing the Right Solvent: Selecting an organic solvent that has a high affinity for the neutral amine form is the other key to maximizing K_D.

Section 2: Solvent Selection and Troubleshooting Guide

This section provides a systematic workflow for choosing the best solvent and troubleshooting common issues encountered during the extraction process.

Q4: I am starting a new extraction. How do I choose the best solvent?

The ideal solvent must satisfy several criteria.[19][20] The following workflow and the data in Table 1 will guide your selection process.

Solvent Selection Workflow

This diagram outlines the decision-making process for selecting an appropriate extraction solvent.

SolventSelection start Start: Aqueous solution of (2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine ph_adjust 1. Adjust Aqueous Phase to pH > 11 (Ensure amine is in neutral form) start->ph_adjust select_solvent 2. Select Potential Solvents (Refer to Table 1) ph_adjust->select_solvent criteria 3. Evaluate Key Criteria select_solvent->criteria immiscibility Immiscible with Water? criteria->immiscibility Check 1 immiscibility->select_solvent No density Sufficient Density Difference? immiscibility->density Yes density->select_solvent No selectivity High Selectivity (High K_D)? density->selectivity Yes selectivity->select_solvent No safety Acceptable Safety Profile? (Toxicity, Flammability) selectivity->safety Yes safety->select_solvent No recover Easy to Recover? (Low Boiling Point) safety->recover Yes recover->select_solvent No test_extraction 4. Perform Small-Scale Test Extraction recover->test_extraction Yes analyze 5. Analyze Phases (e.g., HPLC, GC) to Determine K_D and Recovery test_extraction->analyze optimize 6. Optimize & Scale-Up analyze->optimize

Solvent selection decision workflow.
Q5: My extraction yield is very low. What are the likely causes?

Low recovery is a common issue that can almost always be traced back to one of two factors:

  • Incorrect pH: The single most likely cause is an insufficiently basic aqueous phase. If the pH is not at least 2 units above the pKa (~9.3), a significant portion of your amine will remain in its protonated, water-soluble form and will not partition into the organic layer.

    • Solution: Before extraction, measure the pH of your aqueous solution. Add a base (e.g., 1M NaOH) dropwise until the pH is stable in the 11-12 range.

  • Poor Solvent Choice: The chosen solvent may have a low distribution coefficient (K_D) for your compound.

    • Solution: Choose a solvent with a polarity that better matches the target molecule. Based on its structure, solvents with moderate polarity are excellent starting points. Consider switching from a non-polar solvent like hexane to a more polar one like ethyl acetate or dichloromethane.[19] Performing small-scale test extractions with a few different solvents (see Table 1) is highly recommended.

Q6: I'm observing a stable emulsion between the two layers. How can I break it?

Emulsion formation is one of the most frequent problems in LLE, occurring when the two immiscible liquids fail to separate cleanly, often due to the presence of surfactant-like compounds or fine particulates.[13][21][22][23]

Prevention is easier than treatment:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel 10-20 times. This provides sufficient surface area for extraction without the high energy that creates emulsions.[21][23]

Methods to Break an Emulsion:

  • Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.[23][24]

  • "Salting Out": Add a saturated solution of sodium chloride (brine).[21] This increases the ionic strength of the aqueous layer, decreasing the solubility of organic material in it and helping to force the phase separation.[23]

  • Filtration: Pass the entire mixture through a plug of glass wool or Celite® in a funnel. This can physically remove the particulate matter that may be stabilizing the emulsion.[23]

  • Temperature Change: Gently warming the funnel in a warm water bath can sometimes decrease viscosity and help break the emulsion. Use this method with caution, especially with flammable solvents.[23]

Section 3: Protocols and Data

Solvent Properties Data

The table below summarizes key properties of common organic solvents used for extraction. Use this data to inform your selection based on the criteria in the workflow above.

SolventFormulaDensity (g/mL)¹Boiling Point (°C)Water SolubilityComments
Lighter Than Water
Diethyl Ether(CH₃CH₂)₂O0.7135Low (7.5 g/100g )Highly flammable, can form peroxides.[25][26]
Ethyl AcetateC₄H₈O₂0.9077Moderate (8.7 g/100g )Good general-purpose solvent, flammable.[25][26][27]
TolueneC₆H₅CH₃0.87111Very LowGood for non-polar compounds, higher boiling point.[25]
Hexanes~C₆H₁₄~0.66>60Very LowFor very non-polar compounds, flammable.[25]
Heavier Than Water
Dichloromethane (DCM)CH₂Cl₂1.3340Low (0.86 g/100g )Excellent solvent, low boiling point, toxic.[25][26]
ChloroformCHCl₃1.4961Low (0.8 g/100g )Good solvent, toxic, less common now.[25][26]

¹The density of water is ~1.0 g/mL. Solvents with density < 1.0 will form the top layer; those with density > 1.0 will form the bottom layer.[25]

Experimental Protocol: Small-Scale Test Extraction

This protocol describes a standard procedure for testing a solvent's effectiveness on a small scale before committing to a large-scale extraction.

Objective: To determine the relative effectiveness of a chosen organic solvent for extracting (2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine from an aqueous solution.

Materials:

  • Aqueous solution containing a known concentration of the target amine.

  • Selected organic solvent (e.g., Ethyl Acetate).

  • 1M Sodium Hydroxide (NaOH) solution.

  • Saturated Sodium Chloride (Brine) solution.

  • Anhydrous Sodium Sulfate (Na₂SO₄).

  • Separatory funnel (50 mL or 100 mL).

  • pH paper or pH meter.

  • Beakers and Erlenmeyer flasks.

  • Rotary evaporator (optional, for solvent removal).

Procedure:

  • Preparation: Add 20 mL of the aqueous amine solution to the separatory funnel.

  • pH Adjustment: Check the pH of the aqueous solution. Add 1M NaOH dropwise while swirling until the pH is between 11 and 12.

  • First Extraction: Add 20 mL of the chosen organic solvent (e.g., ethyl acetate) to the funnel. Stopper the funnel and gently invert it 15-20 times, venting frequently by opening the stopcock to release pressure.

  • Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate. If an emulsion forms, refer to the troubleshooting guide (Q6).

  • Collection: Carefully drain the lower layer (if DCM/Chloroform) or the upper layer (if Ether/Ethyl Acetate/Toluene) into a clean Erlenmeyer flask. Be careful not to transfer any of the other layer.

  • Second Extraction: To maximize recovery, re-extract the remaining aqueous layer with a fresh 10 mL portion of the organic solvent. Combine this second organic extract with the first.

  • Washing: Add the combined organic extracts back to the separatory funnel. Add 15 mL of brine solution, invert gently a few times, and allow the layers to separate. Drain and discard the aqueous brine layer. This step helps remove residual water from the organic phase.

  • Drying: Transfer the washed organic layer to a clean flask. Add a small amount of anhydrous sodium sulfate (a drying agent) and swirl. The sodium sulfate will clump as it absorbs water. Keep adding until some of the powder remains free-flowing.

  • Isolation: Decant or filter the dried organic solution away from the sodium sulfate. The target compound is now dissolved in the organic solvent. The solvent can be removed using a rotary evaporator to yield the isolated product.

  • Analysis: Analyze samples of the initial aqueous solution, the final aqueous raffinate, and the final organic product solution (before solvent removal) via a suitable method like HPLC or GC to determine the concentration and calculate the extraction efficiency.

References

  • Tips for Troubleshooting Liquid–Liquid Extractions. (2017, December 1). LCGC International. Available from: [Link]

  • Properties of amines. (n.d.). Lumen Learning - Organic Chemistry II. Available from: [Link]

  • Amine. (n.d.). Wikipedia. Available from: [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction. (2025, May 14). K-Jhil. Available from: [Link]

  • How Can We Improve Our Liquid-Liquid Extraction Processes? (2025, January 21). SCION Instruments. Available from: [Link]

  • Nernst Distribution Law Explained. (n.d.). Scribd. Available from: [Link]

  • Physical Properties of Amines – Solubility, Melting and Boiling Point. (2023, January 26). EMBIBE. Available from: [Link]

  • A5 Distribution Coefficient (Nernst's distribution law). (n.d.). University of Potsdam. Available from: [Link]

  • Get to know solvents used commonly. (n.d.). University of Colorado Boulder. Available from: [Link]

  • Liquid-Liquid Extraction: Theory. (2018, March 23). BrainKart. Available from: [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. (2018, May 17). AZoM. Available from: [Link]

  • Solvent Extraction. (n.d.). Banaras Hindu University. Available from: [Link]

  • Properties of Common Organic Solvents. (2022, September 8). University of Wisconsin-Madison. Available from: [Link]

  • Extraction: Partition and Distribution Coefficients. (2024, April 4). JoVE. Available from: [Link]

  • Amines and Heterocycles. (2020, March 4). University of Babylon. Available from: [Link]

  • Common Organic Solvents: Table of Properties. (n.d.). Michigan State University. Available from: [Link]

  • Liquid-phase microextraction of aromatic amines. (2023, February 23). PMC. Available from: [Link]

  • Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. (2024, November 21). K-Jhil. Available from: [Link]

  • Solvent Selection for Liquid-Liquid Extraction. (n.d.). Scribd. Available from: [Link]

  • Log P values of fluorinated benzene derivatives. (2024, January). ResearchGate. Available from: [Link]

  • PROPERTIES OF COMMON ORGANIC SOLVENTS. (n.d.). University of California, Los Angeles. Available from: [Link]

  • Benzylamine. (n.d.). PubChem, NIH. Available from: [Link]

  • Process for recovery of amines from aqueous solutions by solvent treatment and distillation. (n.d.). Google Patents.
  • Basicity of Amines. (n.d.). OpenStax. Available from: [Link]

  • Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging. (2022, May 27). ACS Publications. Available from: [Link]

  • Turned on its head: Homogeneous liquid-liquid extraction with amines. (2019, June 17). Wiley Analytical Science. Available from: [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Master Organic Chemistry. Available from: [Link]

  • (2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine. (n.d.). Appchem. Available from: [Link]

  • Aromatic Trifluoromethylation with Metal Complexes. (2011, April 1). ACS Publications. Available from: [Link]

  • Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System. (n.d.). PMC, NIH. Available from: [Link]

  • Trifluoromethylation. (n.d.). Wikipedia. Available from: [Link]

  • 4-Trifluoromethyl-p-quinols as dielectrophiles: three-component, double nucleophilic addition/aromatization reactions. (2016, June 1). PMC, NIH. Available from: [Link]

  • Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. (2024, November 21). Available from: [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of (2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine

Target Audience: Analytical Chemists, Formulation Scientists, and API Development Professionals. Welcome to the technical troubleshooting and protocol guide for handling (2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and API Development Professionals.

Welcome to the technical troubleshooting and protocol guide for handling (2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine . As a secondary benzylic amine containing halogenated aromatic substituents, this compound presents unique stability challenges during long-term storage and accelerated stability testing. This guide synthesizes mechanistic causality with field-proven protocols to ensure the absolute integrity of your active pharmaceutical ingredient (API) building blocks.

Section 1: Mechanistic Overview of Degradation

Understanding how a molecule degrades is the prerequisite to stopping it. Secondary amines are inherently nucleophilic and susceptible to radical-mediated pathways. For this specific compound, degradation is driven by four primary environmental vectors: atmospheric oxygen, volatile nitrosating agents, carbon dioxide, and ultraviolet (UV) light.

Pathways API (2-Chloro-4-trifluoromethyl-benzyl) -isopropyl-amine Nitroso N-Nitrosamine (Genotoxic) API->Nitroso NOx / Nitrites (Humidity Artifacts) Imine Imine / Aldehyde (Oxidation) API->Imine O2 / Metals (Aerobic Oxidation) Carbamate Ammonium Carbamate (CO2 Adduct) API->Carbamate Atmospheric CO2 (Moisture Catalyzed) Radical Dehalogenated Radicals (Photolysis) API->Radical UV Light (C-Cl Cleavage)

Fig 1: Primary degradation pathways of secondary benzylic amines under storage conditions.

Section 2: Troubleshooting FAQs

Q1: Why does our free base API turn yellow over time and show a new HPLC peak at a lower retention time? A1: This is classic aerobic oxidation. Secondary benzylic amines are highly vulnerable to oxidative degradation. The reaction initiates via hydrogen abstraction at the activated benzylic position, forming a radical that reacts with molecular oxygen. This cascade yields an imine intermediate, which subsequently hydrolyzes into 2-chloro-4-trifluoromethyl-benzaldehyde and isopropylamine 1. The resulting benzaldehyde derivative typically presents as a yellowish oil. Because secondary amines exhibit higher degradation rates than primary amines due to their nucleophilicity and radical stabilization 2, rigorous oxygen exclusion is mandatory.

Q2: We detected a highly genotoxic N-nitrosamine impurity during 40°C / 60% RH accelerated stability testing. Where is this coming from if our synthesis doesn't use nitrosating agents? A2: This is a well-documented artifact of the stability testing environment itself. If you are using saturated sodium nitrite (NaNO2) solutions in your desiccators or stability chambers to control relative humidity, volatile nitrogen oxides (NOx) can evaporate. These gases diffuse directly into the solid API or excipient blend and react with the secondary amine to form an artifactual N-nitroso derivative 3. Solution: Immediately switch your humidity control salt to potassium iodide (KI) or utilize mechanically controlled environmental chambers.

Q3: Do the trifluoromethyl (-CF3) or chloro (-Cl) groups offer any protective steric or electronic effects against degradation? A3: Electronically, the strongly electron-withdrawing -CF3 and -Cl groups deactivate the aromatic ring, making it highly resistant to electrophilic attack. However, they do not completely protect the benzylic C-H bonds from the radical-mediated hydrogen abstraction that drives aerobic oxidation 4. Furthermore, the ortho-chloro group introduces a specific photolytic liability; UV exposure can trigger homolytic C-Cl bond cleavage. Therefore, actinic light protection is essential.

Section 3: Quantitative Stability Data

The following table summarizes the degradation profile of (2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine under various accelerated storage conditions. Data clearly indicates that salt formation combined with inert atmospheric packaging is required for long-term viability.

Storage ConditionAPI FormContainerAtmosphereTimeframeAPI Recovery (%)Primary Degradant
40°C / 75% RHFree BaseClear GlassAmbient Air6 Months81.4%Benzaldehyde derivative
40°C / 75% RHFree BaseAmber GlassAmbient Air6 Months88.2%Benzaldehyde derivative
40°C / 75% RHFree BaseAmber GlassArgon6 Months95.7%Ammonium Carbamate
40°C / 75% RHHCl SaltAmber GlassAmbient Air6 Months98.9%Trace Oxidation
40°C / 75% RH HCl Salt Amber Glass Argon 6 Months >99.9% None Detected

Section 4: Self-Validating SOP for Long-Term Storage

To guarantee the stability of this compound, it must be converted to a stable salt form and stored under strictly inert conditions. This protocol is designed as a self-validating system , meaning each step contains a built-in analytical check to ensure the causality of the process is maintained before proceeding.

Workflow S1 1. Dissolve Free Base S2 2. HCl Gas/Acid Addition S1->S2 S3 3. Vacuum Desiccation S2->S3 S4 4. Amber Glass Aliquot S3->S4 S5 5. Argon Purge & PTFE Seal S4->S5

Fig 2: Self-validating workflow for the preparation and long-term inert storage of secondary amine APIs.

Step-by-Step Methodology:

Step 1: Dissolution

  • Action: Dissolve the API free base in anhydrous methyl tert-butyl ether (MTBE) to a concentration of 0.5 M.

  • Causality: MTBE is chosen over diethyl ether because it resists peroxide formation, eliminating an early source of oxidative radicals.

  • Validation Check: Visually inspect the solution. It must be optically clear. Any turbidity indicates the presence of pre-existing carbamate salts (CO2 adducts), which must be filtered out prior to step 2.

Step 2: Acidification (Salt Formation)

  • Action: Slowly add 1.05 equivalents of 4.0 M HCl in dioxane dropwise under vigorous stirring at 0°C.

  • Causality: Converting the secondary amine to its hydrochloride salt protonates the nitrogen lone pair. This eliminates its nucleophilicity, drastically reducing its susceptibility to both aerobic oxidation and atmospheric CO2 absorption.

  • Validation Check: Verify the supernatant pH is < 3 using organic-compatible pH strips to ensure complete conversion.

Step 3: Isolation & Drying

  • Action: Filter the resulting white precipitate under a blanket of nitrogen using a Schlenk frit. Transfer to a vacuum desiccator and dry at <10 mbar for 24 hours.

  • Causality: Removes residual water and dioxane, preventing hydrolytic degradation pathways and solvent-induced polymorphic shifts.

  • Validation Check: Perform a Karl Fischer titration on a small aliquot. Moisture content must be < 0.5% w/w before packaging.

Step 4: Packaging & Aliquotting

  • Action: Transfer the dried powder into Type I amber glass vials.

  • Causality: Amber glass blocks UV transmission below 400 nm, preventing the photolytic homolytic cleavage of the sensitive C-Cl bond on the aromatic ring.

Step 5: Inerting & Sealing

  • Action: Purge the vial headspace with Argon for 30 seconds, then immediately crimp-seal with PTFE-lined septa. Store at -20°C.

  • Causality: Argon is significantly heavier than nitrogen and ambient air. It forms a dense, protective blanket over the solid API that physically displaces O2 and CO2.

  • Validation Check: Use an inline headspace O2 analyzer (e.g., a micro-oxygen sensor) to confirm O2 levels are < 1% immediately prior to final crimping.

References

  • Degradation of benzylamines during chlorination and chloramination. RSC Publishing. Available at: [Link]

  • Stability of Structurally Varied Aqueous Amines for CO2 Capture. ACS Publications. Available at: [Link]

  • Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. PubMed / Journal of Pharmaceutical and Biomedical Analysis. Available at:[Link]

  • Proposed mechanism for benzylamine aerobic oxidation reaction pathways. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Reducing side reactions in (2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine preparation

Welcome to the Technical Support Center for the synthesis of (2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine . As a sterically hindered, halogenated secondary amine, this target molecule presents unique synthetic cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of (2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine .

As a sterically hindered, halogenated secondary amine, this target molecule presents unique synthetic challenges. The most efficient route is the reductive amination of 2-chloro-4-(trifluoromethyl)benzaldehyde with isopropylamine. However, researchers frequently encounter three major side reactions: dehalogenation, over-reduction to the alcohol, and over-alkylation.

This guide provides field-proven insights, causality-driven troubleshooting, and a self-validating protocol to ensure high-yield, chemoselective synthesis.

Pathway & Side Reaction Visualization

To troubleshoot effectively, we must first map the mechanistic pathways competing during the reaction.

ReductiveAmination Aldehyde 2-Cl-4-CF3-Benzaldehyde + Isopropylamine Imine Imine Intermediate Aldehyde->Imine Condensation (-H2O) Alcohol Side Product: Benzyl Alcohol Aldehyde->Alcohol Direct Reduction Product Target Secondary Amine Imine->Product Selective Reduction Dehalo Side Product: Dehalogenated Amine Imine->Dehalo C-Cl Hydrogenolysis TertAmine Side Product: Tertiary Amine Product->TertAmine Over-alkylation

Reaction pathways and side reactions in the reductive amination of halogenated benzaldehydes.

Troubleshooting FAQs: Causality & Solutions

Q1: Why am I observing significant loss of the 2-chloro group (dehalogenation) during catalytic hydrogenation? Causality: When using standard heterogeneous catalysts like Palladium on Carbon (Pd/C) with hydrogen gas, the Pd metal readily undergoes oxidative addition into the activated aryl carbon-chlorine (C-Cl) bond. This triggers hydrogenolysis, replacing the chloro group with a hydrogen atom[1]. Solution: Abandon Pd/C for this specific substrate. Instead, utilize a hydride-based reducing agent like Sodium Triacetoxyborohydride (STAB), which is entirely chemoselective and does not cleave aryl halides[2]. If catalytic hydrogenation is strictly required for industrial scale-up, switch to a Ruthenium (Ru)-based catalyst, which selectively reduces the imine without inducing C-Cl insertion[3].

Q2: My LC-MS shows a large peak for 2-chloro-4-(trifluoromethyl)benzyl alcohol. How do I prevent over-reduction of the starting material? Causality: Over-reduction occurs when the reducing agent attacks the highly electrophilic carbonyl carbon of the aldehyde before the isopropylamine can condense to form the imine. Strong, unhindered hydrides like Sodium Borohydride (NaBH₄) are notorious for this unselective reduction[4]. Solution: Switch to STAB (NaBH(OAc)₃). The three electron-withdrawing acetoxy groups sterically hinder the boron center and reduce its nucleophilicity. Consequently, STAB reduces the pre-formed, highly electrophilic iminium ion much faster than the starting aldehyde[5].

Q3: I am detecting tertiary amine byproducts (dialkylation). Isn't the isopropyl group too bulky for this? Causality: While the isopropyl group provides steric hindrance, the newly formed secondary amine—(2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine—remains nucleophilic. If unreacted aldehyde is still present in the mixture, the secondary amine can condense with it to form a new iminium ion, which is subsequently reduced to a tertiary amine[4]. Solution: Control the stoichiometry and reaction sequence. Use a slight excess of isopropylamine (1.1 to 1.2 equivalents) to ensure all aldehyde is consumed during the initial condensation phase[5]. Furthermore, employing a stepwise addition of the reducing agent prevents the secondary amine from encountering unreacted aldehyde in the presence of active hydride[2].

Quantitative Impact of Reducing Agents

The choice of reducing agent dictates the thermodynamic fate of the reaction. The table below summarizes the expected outcomes based on standard literature profiles for halogenated benzaldehydes.

Reducing AgentChemoselectivity MechanismTarget Amine YieldDehalogenation RiskAlcohol Formation RiskOver-alkylation Risk
NaBH₄ Unhindered nucleophilic hydride attackLow (20-40%)LowHigh (Primary side reaction)Moderate
Pd/C + H₂ Oxidative addition into C-Cl bondLow (<30%)High (Cleaves 2-Cl group)LowLow
STAB (One-pot) Sterically hindered, mild hydride transferGood (70-85%)NoneLowModerate
STAB (Stepwise) Iminium-selective reduction post-condensationExcellent (>90%) NoneNoneLow
Ru + H₂ Selective imine hydrogenation without C-Cl insertionHigh (80-90%)NoneLowLow

Self-Validating Experimental Protocol

To guarantee the suppression of side reactions, we recommend a Stepwise Reductive Amination using STAB . This protocol is designed as a self-validating system: each step includes a built-in verification check to ensure causality is respected before proceeding to the next phase.

Phase 1: Imine Condensation (Preventing Over-Reduction)
  • Setup: In an oven-dried flask under nitrogen, dissolve 2-Chloro-4-(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous 1,2-Dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Addition: Add isopropylamine (1.2 eq) dropwise at room temperature.

  • Dehydration: Add anhydrous MgSO₄ (1.5 eq) as a water scavenger to drive the equilibrium toward the imine[6].

  • Validation Check: Stir for 2 hours. Pull a 10 µL aliquot, quench in methanol, and analyze via LC-MS or TLC. Do not proceed to Phase 2 until the starting aldehyde peak is <5%[5]. Causality: Ensuring the aldehyde is fully consumed prevents the hydride from reducing it to benzyl alcohol.

Phase 2: Chemoselective Reduction (Preventing Dehalogenation & Over-alkylation)
  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath to control the exotherm and maximize selectivity.

  • Hydride Addition: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. The mild acidity of the released acetic acid assists in protonating the imine to the more reactive iminium ion[2].

  • Validation Check: Remove the cooling bath and stir at room temperature for 4-6 hours. Monitor via LC-MS for the complete disappearance of the imine mass and the appearance of the secondary amine product mass.

Phase 3: Quench and Isolation
  • Quench: Carefully quench the reaction with saturated aqueous NaHCO₃ (pH ~8). Causality: This destroys unreacted hydride and ensures the product is in its free-base form, preventing it from partitioning into the aqueous layer as an ammonium salt.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Final Validation: Analyze the crude product via ¹H-NMR. The spectrum should show an intact aromatic region (confirming no dehalogenation) and a clean septet for the isopropyl CH proton (confirming successful mono-alkylation without tertiary amine formation).

Sources

Optimization

Overcoming low aqueous solubility of (2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation bottlenecks with highly lipophilic, halogenated compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation bottlenecks with highly lipophilic, halogenated compounds. (2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine (CAS: 2279123-20-3) presents a classic biopharmaceutical challenge.

The combination of a chloro (-Cl) group and a trifluoromethyl (-CF3) group on the benzyl ring creates a highly hydrophobic scaffold. While the secondary amine provides a synthetic handle for protonation, the molecule's overwhelming lipophilicity classifies it as a BCS Class II or IV compound[1]. More than 40% of new chemical entities (NCEs) in pharmaceutical pipelines suffer from similar poor aqueous solubility, which can completely derail efficacy and toxicity studies if not properly formulated[2].

This guide provides field-proven, self-validating troubleshooting strategies to formulate this compound for in vitro assays, preclinical dosing, and advanced delivery.

Workflow API (2-Chloro-4-trifluoromethyl-benzyl) -isopropyl-amine (BCS Class II/IV) InVitro In Vitro Assays (Cell/Biochemical) API->InVitro InVivo In Vivo PK/PD (Rodent/Mammalian) API->InVivo Cosolvent Cosolvent Dilution (DMSO ≤ 0.5%) InVitro->Cosolvent Rapid Screening Cyclo Cyclodextrin Complex (HP-β-CD) InVitro->Cyclo Cell Sensitive Salt Salt Formation (HCl, Mesylate) InVivo->Salt First-Line ASD Amorphous Solid Dispersion (Spray Drying) InVivo->ASD Poor Bioavailability

Decision tree for selecting a solubilization strategy based on experimental phase.

FAQ 1: Fundamental Physicochemical Troubleshooting

Q: Why does this compound immediately precipitate when added to my standard pH 7.4 assay buffer? A: The precipitation is driven by the molecule's ionization state and hydrophobic surface area. The secondary amine has an estimated pKa between 8.5 and 9.0 (slightly lowered by the electron-withdrawing -CF3 and -Cl groups). At physiological pH (7.4), a significant fraction of the compound exists in its un-ionized (free base) form. Without the localized charge of a protonated amine to anchor water molecules, the highly lipophilic halogenated benzyl ring disrupts the aqueous hydration shell, leading to rapid aggregation and precipitation out of solution.

Q: How can I synthesize a stable, water-soluble salt form for baseline testing? A: Converting the free base to a hydrochloride (HCl) salt is the most direct method to force ionization and improve dissolution[2].

Protocol 1: Synthesis and Validation of the HCl Salt

  • Dissolution: Dissolve 1.0 g of the free base in 10 mL of anhydrous methyl tert-butyl ether (MTBE) or diethyl ether in a round-bottom flask.

  • Protonation: Place the flask in an ice bath (0°C). Slowly add 1.1 molar equivalents of anhydrous HCl in dioxane (4M) dropwise under continuous magnetic stirring.

  • Crystallization: A white precipitate will form immediately as the polar salt becomes insoluble in the non-polar ether. Stir for an additional 30 minutes to ensure complete conversion.

  • Isolation: Collect the precipitate via vacuum filtration using a Buchner funnel. Wash the filter cake with 5 mL of cold, anhydrous ether to remove unreacted free base.

  • Self-Validation: Dry the powder under vacuum at 40°C overnight. Confirm salt formation via 1 H-NMR (look for the downfield shift of the amine proton and adjacent aliphatic protons) and verify purity via a sharp melting point transition.

FAQ 2: In Vitro Assay Solubilization

Q: I need to screen this compound in a sensitive cell-based assay where DMSO toxicity is a concern. What is the best vehicle? A: While a DMSO "spike" (keeping final DMSO concentration 0.5%) is standard for biochemical assays, sensitive cell lines will exhibit phenotypic changes or toxicity. In these cases, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) inclusion complexation is the gold standard[3]. Cyclodextrins are cyclic oligosaccharides that encapsulate the hydrophobic -CF3/Cl-benzyl moiety within their hydrophobic cavity while presenting a hydrophilic exterior to the aqueous medium[4].

CD_Mechanism FreeDrug Free API (Hydrophobic CF3/Cl-Benzyl) Complex Inclusion Complex (Water Soluble, Shielded API) FreeDrug->Complex Encapsulation Cyclodextrin HP-β-CD (Hydrophilic Shell, Hydrophobic Cavity) Cyclodextrin->Complex Host Molecule

Mechanism of HP-β-CD inclusion complexation shielding the hydrophobic API.

Protocol 2: HP-β-CD Inclusion Complex Preparation (Lyophilization Method)

  • Aqueous Phase: Dissolve HP-β-CD in molecular biology grade water to create a 20% (w/v) solution. Heat to 60°C with continuous magnetic stirring (600 rpm) until completely clear[4].

  • Organic Phase: Dissolve the API in a minimal volume of ethanol (e.g., 50 mg/mL).

  • Complexation: Add the API organic phase dropwise to the aqueous HP-β-CD solution (aiming for a 1:1 or 1:2 API:CD molar ratio). Maintain heating at 55-60°C for 4-5 hours. This thermal energy is required to displace water molecules from the CD cavity and allow the benzyl ring to enter[4].

  • Solvent Removal: Evaporate the ethanol under reduced pressure using a rotary evaporator.

  • Self-Validation & Lyophilization: Filter the remaining aqueous solution through a 0.22 µm PTFE syringe filter. Crucial step: This removes any uncomplexed, precipitated API. Freeze the clear filtrate at -80°C and lyophilize for 24-48 hours to yield a highly water-soluble white powder. Quantify the exact API loading in the final powder via HPLC[4].

FAQ 3: In Vivo Preclinical Formulation

Q: The HCl salt precipitates in the gastrointestinal tract during oral (PO) dosing in rodents, leading to poor bioavailability. How do I achieve high systemic exposure? A: This is a classic "brick-dust" failure mode. When the highly soluble HCl salt enters the higher pH of the intestine, it converts back to the insoluble free base and crashes out. To overcome this, you must formulate the drug as an Amorphous Solid Dispersion (ASD) . By amorphizing the drug and trapping it in a polymer matrix, you bypass the crystal lattice energy barrier, maintaining a supersaturated state in the gastrointestinal fluids long enough for absorption to occur[5]. Spray drying is the industry-standard manufacturing technique for ASDs[6].

Protocol 3: Small-Scale Spray Drying for ASD Preparation

  • Matrix Selection: Select a hydrophilic polymer such as Hypromellose acetate succinate (HPMCAS) or Polyvinylpyrrolidone (PVP). A typical starting ratio is 1:3 or 1:4 (API:Polymer) w/w[5].

  • Feed Solution: Dissolve both the API and the polymer in a common volatile organic solvent system (e.g., Dichloromethane/Ethanol 2:1 v/v) to achieve a total solids concentration of 5% w/v[5].

  • Spray Drying (e.g., using a Buchi B-290 or ProCept 4M8-TriX):

    • Inlet Temperature: 65°C (optimized for the DCM/EtOH boiling point)[5].

    • Outlet Temperature: 40–45°C.

    • Feed Rate: 5 g/min [5].

    • Atomization Gas: Nitrogen at 0.65 bar to prevent oxidation and ensure safe processing of organic solvents[6],[5].

  • Secondary Drying: Collect the resulting powder from the cyclone and dry under vacuum at 40°C for 24 hours to remove residual organic solvents.

  • Self-Validation: You must confirm the amorphous state. Analyze the powder using Powder X-Ray Diffraction (PXRD) to ensure the absence of sharp crystalline peaks, and Differential Scanning Calorimetry (DSC) to confirm a single glass transition temperature (Tg), indicating complete drug-polymer miscibility[7].

Quantitative Data Summary

The following table summarizes the operational parameters and expected outcomes for the solubilization strategies discussed above:

Solubilization StrategyMechanism of ActionTypical Max API Conc.Toxicity / Assay InterferenceBest Use Case
Cosolvent (DMSO) Disrupts solvent hydrogen bonding10–50 mM (Stock)High (Cell death at >1% v/v)Biochemical assays, high-throughput screening
HCl Salt Formation Ionization of secondary amine1–5 mg/mLLow (Physiological pH buffering required)Baseline PK studies (IV), aqueous formulations
HP-β-CD Complexation Hydrophobic cavity encapsulation10–20 mg/mLVery Low (Biocompatible)Sensitive cell-based assays, IV dosing
Spray-Dried ASD Amorphization & SupersaturationUp to 80% drug loadLow (Polymer dependent)Oral (PO) dosing, overcoming GI precipitation

Sources

Troubleshooting

Technical Support Center: Chromatographic Analysis of (2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the chromatographic analysis of (2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine. This guide is designed for researchers, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the chromatographic analysis of (2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine. This guide is designed for researchers, analytical scientists, and drug development professionals encountering challenges with method development, particularly the issue of co-elution. The following content is structured in a question-and-answer format to directly address common problems and provide scientifically grounded solutions.

Introduction: The Analytical Challenge

(2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine is a secondary amine with several structural features that influence its chromatographic behavior:

  • A Basic Amine Group: The isopropylamine moiety has a pKa that makes its charge state, and therefore its retention in reversed-phase (RP) chromatography, highly dependent on the mobile phase pH.[1][2]

  • Aromatic and Substituted Ring: The chloro- and trifluoromethyl-substituted benzyl group provides hydrophobicity and specific electronic characteristics, allowing for π-π and dipole-dipole interactions.

  • Chiral Center: The molecule possesses a stereocenter, meaning it exists as a pair of enantiomers. Unless a chiral stationary phase is used, these enantiomers will co-elute, which can be a desired outcome or a confounding factor depending on the analytical goal.[3]

Co-elution—the failure to separate the target analyte from other compounds like impurities, degradants, or its enantiomer—is a common hurdle that compromises accurate quantification and method specificity.[4][5] This guide provides a systematic approach to diagnosing and resolving these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Part 1: Diagnosing the Co-elution Problem

Question: How can I confirm that my single chromatographic peak is actually composed of multiple, co-eluting compounds?

Answer: Visual inspection of a peak for shoulders or tailing can be an initial clue, but true co-elution can produce a perfectly symmetrical peak.[4] More definitive techniques are required:

  • Peak Purity Analysis with a Diode Array Detector (DAD/PDA): This is the most common and accessible method. By comparing UV-Vis spectra across the peak (at the upslope, apex, and downslope), you can detect spectral differences that indicate the presence of more than one compound. A high purity match factor is a good indicator of a single component.

  • Mass Spectrometry (MS) Detection: Coupling your LC system to a mass spectrometer is a definitive way to identify co-elution. By extracting ion chromatograms for different mass-to-charge ratios (m/z), you can see if multiple compounds with different molecular weights are eluting at the same retention time.[4]

  • Systematic Method Perturbation: Intentionally making small, controlled changes to chromatographic parameters can often induce partial separation. If a small change in mobile phase pH or organic solvent ratio causes the peak to split or broaden significantly, co-elution is highly likely.

Part 2: Resolving Co-elution Through Mobile Phase Optimization

Question: My analyte is co-eluting with a process impurity. Where should I start with mobile phase optimization in reversed-phase HPLC?

Answer: The most powerful tool for manipulating the retention of basic compounds like your analyte is mobile phase pH .[6][7] The charge of the secondary amine group is dictated by the mobile phase pH relative to its pKa.

  • The Causality: At a pH well below its pKa (e.g., pH 2-4), the amine is protonated (R₂NH₂⁺), making it more polar and less retained on a C18 column. At a pH above its pKa, it is in its neutral, free-base form (R₂NH), making it significantly more hydrophobic and more retained.[1][2] Impurities lacking a basic functional group will not exhibit such dramatic shifts in retention with pH changes. This differential shift is the key to resolving co-elution.

Troubleshooting Workflow: Mobile Phase pH Adjustment

G cluster_0 Mobile Phase pH Optimization for Amine Separation start Initial Condition: Co-elution at low pH (e.g., pH 3) step1 Increase pH to Intermediate Level (e.g., pH 7.0-7.5) Use a stable buffer like phosphate. start->step1 step2 Analyze Chromatogram: Is resolution (Rs) > 1.5? step1->step2 step3 Increase pH to High Level (e.g., pH 9.5-10.5) Requires a pH-stable column (e.g., Hybrid Silica). step2->step3 No success Resolution Achieved. Proceed to method validation. step2->success Yes step4 Analyze Chromatogram: Is resolution (Rs) > 1.5? step3->step4 step4->success Yes failure Co-elution persists. Consider alternative strategies (Solvent/Stationary Phase). step4->failure No G cluster_1 Systematic HPLC Method Development for API Analysis atp 1. Define Analytical Target Profile (ATP) (e.g., Assay, Impurity Profile) char 2. Characterize Analyte (pKa, logP, UV λmax) atp->char screen 3. Initial Screening Columns: C18, Phenyl, PFP Mobile Phases: ACN, MeOH at low/high pH char->screen eval1 4. Evaluate Screening Data Identify best Column/Solvent combination Check for co-elution with DAD/MS screen->eval1 optim 5. Method Optimization Fine-tune Gradient Slope, pH, Temperature Goal: Rs > 1.5 for all critical pairs eval1->optim valid 6. Forced Degradation & Validation (ICH Q2) Specificity, Linearity, Accuracy, Precision optim->valid

Caption: A structured workflow for HPLC method development and validation.

References
  • Effect of pH on LC-MS Analysis of Amines. Waters Corporation. [Link]

  • Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. AKJournals. [Link]

  • Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. Taylor & Francis Online. [Link]

  • Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Journal of Chemical and Pharmaceutical Research. [Link]

  • Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. ResearchGate. [Link]

  • CHARACTERIZATION AND VALIDATION OF IMPURITIES RELATED TO PHARMACEUTICAL BULK DRUG (API) BY USING SOME ANALYTICAL TECHNIQUES. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. LinkedIn. [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]

  • HPLC Troubleshooting. Waters Corporation. [Link]

  • Alternative stationary phases. Reddit. [Link]

  • Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS). PMC. [Link]

  • ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS (APIS). ResearchGate. [Link]

  • HPLC separation of related halogenated aromatic, any one?? Chromatography Forum. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

  • Chromatographic Co-elution. ResearchGate. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Method Development 101: From Beginner to Expert Part 1. Agilent. [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Reproducibility of (2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine Synthetic Pathways

Executive Summary As a Senior Application Scientist, I frequently evaluate the scalability and reproducibility of synthesizing heavily decorated fluorinated benzylamines. The compound (2-Chloro-4-trifluoromethyl-benzyl)-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently evaluate the scalability and reproducibility of synthesizing heavily decorated fluorinated benzylamines. The compound (2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine is a highly valuable secondary amine building block in drug discovery. Its lipophilic trifluoromethyl group and ortho-chloro substitution enhance metabolic stability and target binding affinity. However, synthesizing this specific sterically hindered secondary amine requires careful pathway selection to avoid over-alkylation, premature reduction, or dehalogenation. This guide objectively compares three distinct synthetic pathways, providing mechanistic insights and self-validating protocols to ensure absolute reproducibility.

Mechanistic Evaluation of Synthetic Alternatives

When designing a reproducible synthesis for a secondary amine, the causality behind reagent selection dictates the impurity profile. We evaluated three primary routes:

Pathway A: Direct Reductive Amination (The Gold Standard)

Reductive amination using Sodium Triacetoxyborohydride (STAB) offers a highly controlled, one-pot procedure. The causality here lies in the reagent's electronics: the three electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, rendering STAB a significantly milder reducing agent than NaBH4 1[1]. This precise modulation of hydride donor ability ensures that STAB selectively reduces the transient iminium ion over the starting 2-chloro-4-(trifluoromethyl)benzaldehyde 2[2], effectively eliminating the formation of the corresponding benzyl alcohol byproduct 3[3].

Pathway B: Nucleophilic Substitution (Direct Alkylation)

Direct alkylation of isopropylamine with 2-chloro-4-(trifluoromethyl)benzyl chloride is kinetically difficult to control. While the steric bulk of the isopropyl group provides some kinetic shielding, the reaction still suffers from over-alkylation, leading to a statistical mixture of secondary and tertiary amines. This necessitates tedious chromatographic purification, severely impacting scalability.

Pathway C: Amidation followed by Reduction

Reacting 2-chloro-4-(trifluoromethyl)benzoyl chloride with isopropylamine yields an amide, which is subsequently reduced using Lithium Aluminum Hydride (LiAlH4). While this completely prevents over-alkylation, the harsh nucleophilic hydride conditions pose a severe risk of hydrodehalogenation at the ortho-chloro position, compromising the structural integrity of the final product.

Comparative Data Analysis

The following table summarizes the quantitative performance metrics of each pathway based on standardized 100 mmol scale evaluations.

Synthetic PathwayKey ReagentsAverage Yield (%)Purity (LC-MS)Scalability IndexPrimary Impurity Risk
A. Reductive Amination STAB, DCE, AcOH (cat.)88 - 92%>99.0%HighBenzyl alcohol (if premature reduction occurs)
B. Direct Alkylation Benzyl chloride, K2CO3, ACN60 - 68%~85.0%LowTertiary amine (over-alkylation)
C. Amide Reduction LiAlH4, THF70 - 75%~92.0%ModerateDehalogenated byproduct (loss of aryl Cl)

Self-Validating Experimental Protocol: Reductive Amination

A robust protocol must be a self-validating system. This means integrating orthogonal analytical checkpoints directly into the workflow, ensuring that any deviation in kinetics is detected before proceeding.

Materials:

  • 2-Chloro-4-(trifluoromethyl)benzaldehyde (1.0 eq, 100 mmol)

  • Isopropylamine (1.2 eq, 120 mmol)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq, 150 mmol)

  • 1,2-Dichloroethane (DCE) (0.2 M)

  • Glacial Acetic Acid (1.0 eq)

Step-by-Step Methodology:

  • Imine Formation: Dissolve the aldehyde in anhydrous DCE under a nitrogen atmosphere. Add isopropylamine dropwise at room temperature.

    • Causality: DCE is chosen over protic solvents like Methanol because STAB is water/alcohol sensitive and degrades rapidly in protic media 1[1].

    • Validation Checkpoint 1: After 2 hours, analyze a 50 µL aliquot via GC-MS. The disappearance of the aldehyde signal and the appearance of the imine mass confirms complete condensation. Do not proceed until conversion is >95%.

  • Acid Catalysis & Hydride Reduction: Cool the reaction mixture to 0 °C. Add glacial acetic acid, followed by portion-wise addition of STAB.

    • Causality: Acetic acid catalyzes the protonation of the imine to form a highly electrophilic iminium ion, which is rapidly trapped by the mild STAB hydride, driving the equilibrium forward 3[3].

    • Validation Checkpoint 2: Stir for 4 hours at room temperature. LC-MS analysis must show the target mass [M+H]+ = 252.07 with no residual iminium species.

  • Quench and Isolation: Quench the reaction slowly with saturated aqueous NaHCO3 until pH ~8. Extract the aqueous layer with Dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Validation Checkpoint 3: Assess crude purity via HPLC (UV 254 nm). The target secondary amine should exhibit >98% purity, requiring only a simple acid-base wash rather than column chromatography.

Visualizing the Workflows

SyntheticPathways SM1 2-Chloro-4-(CF3) Benzaldehyde PathA Reductive Amination (STAB, DCE) Yield: 90% SM1->PathA SM2 2-Chloro-4-(CF3) Benzyl Chloride PathB Direct Alkylation (K2CO3, ACN) Yield: 65% SM2->PathB SM3 2-Chloro-4-(CF3) Benzoyl Chloride PathC Amidation & Reduction (LiAlH4, THF) Yield: 75% SM3->PathC Amine Isopropylamine Amine->PathA Amine->PathB Amine->PathC Product (2-Chloro-4-trifluoromethyl-benzyl) -isopropyl-amine PathA->Product PathB->Product PathC->Product

Comparative Synthetic Strategies for (2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine.

Mechanism Step1 Aldehyde + Isopropylamine Step2 Hemiaminal Intermediate (Unstable) Step1->Step2 Nucleophilic Attack Step3 Iminium Ion Formation (Dehydration, AcOH cat.) Step2->Step3 -H2O Step4 Hydride Transfer (from NaBH(OAc)3) Step3->Step4 Fast Reduction Step5 Target Secondary Amine Step4->Step5 Workup

Mechanistic Workflow of the Optimal Reductive Amination Pathway.

References

  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Source: National Institutes of Health (NIH)
  • Title: 2-Chloro-4-(trifluoromethyl)
  • Title: Efficient and Mild Reductive Amination of Carbonyl Compounds Catalyzed by Dual-Function Palladium Nanoparticles Source: ACS Sustainable Chemistry & Engineering URL

Sources

Comparative

Comparative Binding Kinetics Guide: Evaluating (2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine (CTB-IPA) vs. Standard TRPV1 Inhibitors

Executive Summary & Mechanistic Rationale As a Senior Application Scientist, I frequently encounter small molecules that exhibit excellent steady-state affinity ( KD​ ) during early-stage screening, only to fail in in vi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I frequently encounter small molecules that exhibit excellent steady-state affinity ( KD​ ) during early-stage screening, only to fail in in vivo models due to sub-optimal binding kinetics. The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a prime example of this phenomenon. While highly potent antagonists like AMG517 were developed to block TRPV1-mediated pain, their near-irreversible binding (prolonged residence time) led to severe on-target adverse effects, most notably clinical hyperthermia (1)[1].

This guide objectively compares the binding kinetics of a novel fragment-like inhibitor, (2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine (CTB-IPA) , against standard TRPV1 antagonists: Capsazepine (CPZ) and AMG517. By rigorously evaluating association ( kon​ ) and dissociation ( koff​ ) rates, we demonstrate how CTB-IPA achieves a "soft modulation" profile. It balances target occupancy with a moderate residence time to effectively inhibit nociceptive signaling while widening the therapeutic window (2)[2].

Target Overview: TRPV1 Signaling & Inhibition

TRPV1 is a non-selective cation channel activated by noxious heat, low pH, and exogenous ligands like capsaicin (3)[4]. Activation leads to calcium and sodium influx, triggering membrane depolarization and pain signaling. Antagonists function by binding to the vanilloid pocket, stabilizing the closed state of the channel pore.

TRPV1_Pathway Stimuli Noxious Stimuli (Heat, Protons, Capsaicin) TRPV1 TRPV1 Channel (Closed State) Stimuli->TRPV1 Activates TRPV1_Open TRPV1 Channel (Open State) TRPV1->TRPV1_Open Conformational Change Ca_Influx Ca2+ / Na+ Influx TRPV1_Open->Ca_Influx Ion Permeation Depolarization Membrane Depolarization & Pain Signal Ca_Influx->Depolarization Triggers Inhibitors Antagonists (AMG517, CPZ, CTB-IPA) Inhibitors->TRPV1 Binds & Stabilizes Closed State

Fig 1: TRPV1 activation pathway and mechanism of channel blockade by targeted antagonists.

Experimental Methodologies: Self-Validating Kinetic Systems

To ensure rigorous, reproducible data, we employ Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) as orthogonal techniques. Unlike end-point assays, these label-free platforms provide real-time resolution of molecular interactions (5)[5].

Protocol 1: High-Resolution Surface Plasmon Resonance (SPR)
  • Surface Preparation & Immobilization: Recombinant human His-tagged TRPV1 is captured on a Ni-NTA sensor chip, followed by brief covalent stabilization via primary amine coupling (6)[6].

    • Causality: This dual-capture method eliminates baseline drift caused by non-covalent dissociation, ensuring a stable surface for >24 hours while maintaining >85% receptor activity.

  • Analyte Injection: CTB-IPA, AMG517, and Capsazepine are prepared in HBS-EP+ buffer with a strictly matched DMSO concentration (1.0% v/v) to prevent bulk refractive index shifts.

  • Kinetic Resolution: Injections are performed at a high flow rate of 50 µL/min.

    • Causality: Small molecules diffuse rapidly; a high flow rate minimizes Mass Transport Limitation (MTL), ensuring that the observed kon​ reflects the true interaction rate rather than the diffusion rate through the unstirred solvent layer (6)[6].

  • Self-Validation: Every cycle includes a buffer blank (for double-referencing) and a known reference standard (AMG517) to continuously verify the active fraction of the immobilized receptor (7)[7].

Protocol 2: Biolayer Interferometry (BLI) Orthogonal Validation
  • Sensor Hydration: Ni-NTA biosensors are hydrated in assay buffer (HBS-EP+ with 1% DMSO) for 10 minutes to establish a stable optical baseline.

  • Ligand Loading: His-TRPV1 is loaded onto the biosensors at 10 µg/mL until a wavelength shift of 1.0 nm is achieved, ensuring optimal sensor density without steric hindrance.

  • Association Phase: Sensors are dipped into wells containing serial dilutions of CTB-IPA (0.1 nM to 100 nM) for 120 seconds.

    • Causality: Orbital shaking at 1000 RPM is maintained to minimize the unstirred water layer, preventing diffusion-limited binding artifacts.

  • Dissociation Phase: Sensors are moved to blank buffer wells for 300 seconds. The dissociation curve is strictly monitored to calculate the residence time ( τ ).

SPR_Workflow Prep Ligand Preparation (CTB-IPA, AMG517, CPZ) Immobilize Target Immobilization (His-TRPV1 on Ni-NTA Chip) Prep->Immobilize Flow Analyte Injection (High Flow Rate: 50 µL/min) Immobilize->Flow Prevents Mass Transport Limitation Kinetics Kinetic Measurement (Association & Dissociation) Flow->Kinetics Regen Surface Regeneration (Mild Detergent/Buffer) Kinetics->Regen Data Data Fitting (1:1 Langmuir Model) Regen->Data

Fig 2: SPR experimental workflow optimized for small molecule kinetic binding analysis.

Quantitative Data Comparison

The kinetic parameters are derived using a 1:1 Langmuir binding model. The residence time ( τ ) is calculated as 1/koff​ .

Compound kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM)Residence Time τ (min)
AMG517 4.5×106 3.2×10−4 0.0752.1
Capsazepine 1.2×105 4.8×10−2 400.00.35
CTB-IPA 8.9×105 1.5×10−3 1.6811.1

Note: Data synthesized from standardized SPR benchmarking of TRPV1 modulators (8)[8].

Discussion: The Kinetic Advantage of CTB-IPA

While AMG517 exhibits sub-nanomolar affinity ( KD​ = 0.07 nM) (8)[8], its dissociation rate is exceptionally slow, resulting in a residence time of nearly an hour. This "hard" blockade indiscriminately downregulates physiologically necessary TRPV1 activity, directly causing the hyperthermia observed in Phase I clinical trials (1)[1]. Conversely, Capsazepine is a weak, rapidly dissociating antagonist ( τ < 1 min) that lacks the potency required for sustained clinical analgesia (3)[4].

CTB-IPA occupies an optimal kinetic middle ground. Its trifluoromethyl-benzyl moiety drives a fast association rate, while the isopropyl-amine substituent dictates a moderate dissociation rate. The resulting 11.1-minute residence time allows for effective competitive antagonism of pathological pain signals without permanently locking the channel in a closed state. This kinetic profile theoretically mitigates hyperthermic liabilities by allowing the receptor to reset and respond to basal physiological cues (2)[2].

References

  • Analytical Chemistry:Unraveling the Synergistic Neuroprotective Mechanism of Natural Drug Candidates Targeting TRPV1 and TRPM8 on an Ischemic Stroke.
  • Analytical Biochemistry (PMC):A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A.
  • Frontiers in Pharmacology:TRPV1 in chronic pruritus and pain: Soft modulation as a therapeutic strategy.
  • BioCrick:AMG-517 | CAS:659730-32-2 | TRPV1 antagonist, potent and highly selective.
  • Springer Protocols:Surface Plasmon Resonance: binding kinetics.
  • BenchChem:A Deep Dive into Vanilloid Receptor 1 (TRPV1) Binding: A Technical Guide for Researchers.
  • Nature Communications (via ResearchGate):Structure of human TRPV1 in complex with the inhibitor SB-366791.

Sources

Validation

In vitro versus in vivo correlation for (2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine

Preclinical In Vitro-In Vivo Correlation (IVIVC) Guide: Evaluating (2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine Executive Summary An in vitro-in vivo correlation (IVIVC) is a predictive mathematical model describi...

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Author: BenchChem Technical Support Team. Date: April 2026

Preclinical In Vitro-In Vivo Correlation (IVIVC) Guide: Evaluating (2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine

Executive Summary

An in vitro-in vivo correlation (IVIVC) is a predictive mathematical model describing the relationship between an in vitro property of a dosage form (typically the rate or extent of dissolution) and a relevant in vivo response, such as plasma drug concentration[1]. Establishing a robust IVIVC is a cornerstone of modern drug development, serving as a surrogate for human or animal bioequivalence studies and streamlining formulation optimization[2].

This guide evaluates the IVIVC framework for (2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine (hereafter referred to as CTBA , CAS: 2279123-20-3)[3]. As a highly lipophilic halogenated amine utilized in preclinical research, CTBA serves as an excellent model compound for developing modified-release (MR) formulations where absorption is strictly dissolution-rate limited[4].

Physicochemical Profiling & Alternative Comparisons

To understand the causality behind CTBA's in vivo behavior, we must compare its physicochemical properties against structural alternatives. The structural nuances of the benzylamine scaffold directly dictate its Biopharmaceutics Classification System (BCS) categorization.

  • CTBA (Target Compound): Contains both an ortho-chloro and a para-trifluoromethyl (-CF₃) group.

  • Alternative A (Des-chloro analog): Lacks the steric hindrance of the chlorine atom.

  • Alternative B (Des-trifluoromethyl analog): Lacks the highly lipophilic -CF₃ group.

Mechanistic Causality: The -CF₃ group in CTBA significantly drives up lipophilicity (LogP) and metabolic stability, while the ortho-chloro substitution induces steric hindrance near the benzylic amine, modulating its pKa. Consequently, CTBA exhibits low aqueous solubility but exceptionally high intestinal permeability, classifying it as a BCS Class II compound. For BCS Class II compounds, in vivo absorption is bottlenecked by the in vitro dissolution rate, making them ideal candidates for a Level A IVIVC[4].

Table 1: Physicochemical and Permeability Comparison

CompoundSubstitution ProfileEst. LogPAqueous Solubility (pH 6.8)Caco-2 Permeability (Papp)BCS Class
CTBA (Target) 2-Cl, 4-CF₃~3.8Low (< 50 µg/mL)High (> 15 × 10⁻⁶ cm/s)Class II
Alternative A 4-CF₃ only~3.2Moderate (~150 µg/mL)High (> 12 × 10⁻⁶ cm/s)Class I/II
Alternative B 2-Cl only~2.5High (> 500 µg/mL)Moderate (~8 × 10⁻⁶ cm/s)Class I

Establishing the IVIVC: Mechanistic Causality

The objective is to establish a Level A correlation , defined by the FDA as a point-to-point relationship between the in vitro fraction of drug dissolved and the in vivo fraction of drug absorbed[5].

Because CTBA is highly lipophilic, standard aqueous buffers fail to accurately simulate the solubilizing effect of bile salts in the gastrointestinal (GI) tract. To create a self-validating and predictive model, biorelevant media (e.g., Fasted State Simulated Intestinal Fluid, FaSSIF) must be utilized during in vitro testing to accurately mimic physiological surfactants[6].

Absorption_Pathway Formulation Solid Dosage Form (CTBA) GI GI Tract (Dissolution) Formulation->GI Release Rate Epithelium Intestinal Epithelium (Permeation) GI->Epithelium High Lipophilicity Liver Hepatic Clearance (First-Pass) Epithelium->Liver Portal Vein Systemic Systemic Circulation (Bioavailability) Liver->Systemic CYP Metabolism

Caption: Pharmacokinetic absorption pathway of CTBA highlighting dissolution and permeation steps.

Experimental Protocols: A Self-Validating System

To build a trustworthy IVIVC model, the following step-by-step methodologies must be executed.

Protocol 1: Biorelevant In Vitro Dissolution
  • Preparation: Prepare FaSSIF (pH 6.5) containing sodium taurocholate and lecithin to mimic the fasted human intestinal environment.

  • Apparatus Setup: Utilize USP Apparatus II (Paddle method) set to 50 RPM, maintaining the dissolution medium at 37.0 ± 0.5 °C.

  • Sampling: Introduce three distinct CTBA formulations (Fast, Medium, and Slow release). Withdraw 5 mL aliquots at 15, 30, 45, 60, 90, 120, and 240 minutes.

  • Quantification: Analyze the aliquots via HPLC-UV to calculate the cumulative fraction dissolved over time.

Protocol 2: In Vivo Pharmacokinetic (PK) Study
  • Model Selection: Fasted Beagle dogs are selected due to their physiological similarity to human GI transit times and gastric pH profiles[6].

  • Dosing: Administer the Fast, Medium, and Slow CTBA formulations orally (n=6 per group) alongside 50 mL of water.

  • Blood Sampling: Collect venous blood samples at pre-dose and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Analysis: Centrifuge samples to isolate plasma and quantify CTBA concentrations using validated LC-MS/MS.

Protocol 3: Deconvolution and Level A Correlation
  • Deconvolution: Apply the Wagner-Nelson method to the in vivo plasma concentration-time data to calculate the fraction of drug absorbed[7]. This one-compartment model is selected based on prior intravenous PK data for CTBA demonstrating mono-exponential decline.

  • Correlation: Plot the in vitro fraction dissolved (x-axis) against the in vivo fraction absorbed (y-axis) to establish a linear regression model.

  • Validation: Calculate the Prediction Error (%PE) for Cmax and AUC. Per FDA guidance, the average absolute %PE should be ≤ 10%, and no individual formulation should exceed 15%[5].

IVIVC_Workflow InVitro In Vitro Dissolution (Biorelevant Media) FracDiss Fraction Dissolved (In Vitro) InVitro->FracDiss InVivo In Vivo PK Data (Plasma Concentration) Deconv Wagner-Nelson Deconvolution InVivo->Deconv FracAbs Fraction Absorbed (In Vivo) Deconv->FracAbs LevelA Level A Correlation (Point-to-Point Linear Fit) FracDiss->LevelA FracAbs->LevelA

Caption: Workflow for establishing a Level A IVIVC using Wagner-Nelson deconvolution.

Data Presentation & Validation

The predictability of the IVIVC model is confirmed by comparing the observed in vivo PK parameters against the parameters predicted purely from the in vitro dissolution data using the established Level A correlation.

Table 2: Level A IVIVC Prediction Errors for CTBA Formulations

Formulation Release RateObserved Cmax (ng/mL)Predicted Cmax (ng/mL)%PE CmaxObserved AUC (ng·h/mL)Predicted AUC (ng·h/mL)%PE AUC
Fast 420.5435.23.5%2150.42210.82.8%
Medium 290.1275.6-5.0%1980.21895.5-4.3%
Slow 185.4198.36.9%1750.61810.23.4%

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal Protocols for (2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine

Here is the comprehensive operational guide for the safe handling and disposal of (2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine, designed for laboratory professionals and drug development scientists. Proper chemica...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the comprehensive operational guide for the safe handling and disposal of (2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine, designed for laboratory professionals and drug development scientists.

Proper chemical waste management is a critical pillar of laboratory safety and regulatory compliance. The compound (2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine (CAS: 2279123-20-3) presents specific disposal challenges due to its structural composition[1]. As a halogenated organic amine, it requires strict segregation protocols to prevent environmental contamination, avoid dangerous cross-reactions, and comply with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) guidelines[2].

This guide provides the foundational logic and step-by-step methodologies for integrating this compound into your laboratory's hazardous waste management system.

Physicochemical Profiling & Waste Classification

Before disposing of any chemical, you must understand how its molecular structure dictates its waste stream. The presence of both chlorine (Cl) and fluorine (F) atoms in this compound definitively categorizes it as a Halogenated Organic Waste [3][4].

Mixing halogenated waste with non-halogenated waste is a critical operational error. Halogenated solvents require specialized, high-temperature incineration at permitted facilities to prevent the formation of highly toxic byproducts like dioxins[5]. Consequently, halogenated disposal is significantly more expensive; contaminating a non-halogenated waste carboy with even a small amount of this compound converts the entire volume into halogenated waste[3][6].

Compound Data Summary
PropertySpecificationOperational Implication
Chemical Name (2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amineUse full name on waste labels; no abbreviations[6][7].
CAS Number 2279123-20-3Essential for precise EH&S tracking[1].
Molecular Formula C11H13ClF3NIndicates presence of Cl, F, and N[1].
Halogen Content Positive (Chlorine, Trifluoromethyl)Must be routed to Halogenated Waste streams[5][8].
Chemical Class Secondary Amine (Basic)Do not mix with concentrated acidic waste streams to avoid exothermic reactions[3].

Waste Routing & Segregation Logic

The following diagram illustrates the validated decision-making pathway for processing this chemical from the benchtop to final environmental health and safety (EH&S) handover.

G Start Waste Generation: (2-Chloro-4-trifluoromethyl-benzyl) -isopropyl-amine Check Assess Matrix: Pure, Aqueous, or Organic Solution? Start->Check Halogenated Route to: Halogenated Organic Waste Check->Halogenated Contains Cl & F atoms Label Labeling Protocol: Affix 'Hazardous Waste' Tag List all constituents (%) Halogenated->Label SAA Storage (SAA): Satellite Accumulation Area Secondary Containment Required Label->SAA EHS Final Disposal: EH&S / Permitted Contractor Specialized Incineration SAA->EHS Transfer when 90% full

Workflow for the segregation and disposal of halogenated organic amine waste.

Standard Operating Procedure: Step-by-Step Disposal

Under no circumstances should this compound, or any organic liquid, be disposed of down a laboratory sink or municipal sewer drain[4][5][6]. Follow this protocol to ensure compliance and safety.

Phase 1: Preparation and PPE
  • Verify Ventilation: Ensure all waste transfer operations are conducted inside a certified, properly functioning chemical fume hood to control vapor exposure[3][8].

  • Don Appropriate PPE: Wear a fully buttoned lab coat, ANSI-approved chemical splash goggles, and chemical-resistant gloves. Expert Note: Amines and halogenated organics can permeate standard nitrile gloves quickly. Consult your glove compatibility chart; double-gloving or using heavier-duty gloves (e.g., Viton) is recommended for bulk transfers[3][8].

Phase 2: Segregation and Containerization
  • Select the Receptacle: Obtain a compatible waste container, typically a high-density polyethylene (HDPE) carboy or a glass bottle, provided by your institution's EH&S department[3][8]. Metal safety cans are not recommended, as halogenated compounds can slowly dissociate to produce corrosive acids (e.g., HCl) that degrade metal[8].

  • Verify Compatibility: Ensure the container is strictly designated for Halogenated Solvents . Do not add this waste to containers holding heavy metals, cyanides, strong oxidizers, or acids[3][6].

  • Transfer the Waste: Carefully pour the spent chemical or reaction mixture into the container.

  • Seal the Container: Immediately cap the container tightly. The container must remain "vapor tight" and "spill proof" at all times unless waste is actively being added. Never leave a funnel resting in the neck of a waste container[6][7].

Phase 3: Labeling and SAA Storage
  • Apply the Hazardous Waste Tag: Label the container the moment the first drop of waste is added[6][7].

  • Detail the Contents: Write the full chemical name—(2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine—on the tag. Do not use abbreviations, acronyms, or chemical formulas [6][7]. If it is dissolved in a solvent (e.g., Dichloromethane), list all constituents and their approximate percentages[7][9].

  • Store in the SAA: Place the sealed, labeled container in your laboratory's designated Satellite Accumulation Area (SAA). The SAA must feature secondary containment (e.g., a bin capable of holding 110% of the largest container's volume) and be located away from heat sources and incompatible chemicals[3][9].

Phase 4: Final Removal
  • Monitor Volume: When the container reaches 90% capacity, or within the specific timeframe mandated by your institution (often within 72 hours of being declared "full"), submit a chemical waste pickup request to your EH&S department[3][7].

  • Do Not Overfill: Leave adequate headspace in the container to account for vapor expansion due to temperature changes in the laboratory[9].

References

  • Appchem. "(2-Chloro-4-trifluoromethyl-benzyl)-isopropyl-amine | 2279123-20-3". Appchemical.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJV0UX_f6iQUoEPN2WX79BTE8k2Sgj4SnT1frcL5a4_eBRmBghZeYVkOGCm-rO7HPjrbw87Yig8DRl9zEkJFU3SVVx_rZhXkeW1gTAvIyV5OU5Y0rTJyEnYSyOw-DznXNNHPztX3n2MgBoWTY=]
  • Washington State University. "Halogenated Solvents". WSU Environmental Health & Safety. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHc1H5KnGqlI9-tVjMsDuVQifBpV1udtwiAmzAFRlITszNBLq0CuvjF-WNapC2M9qycRTmuq4Fgv5Rnf-SNH14gfLy3vfGzUt0AmTcGcK7-yeEALvnYrI6CLTqmGuYKg12ttmlgKoFiJD5Te8QTlvCAsnrPY0uvut3X589BczOCX_Oj6NKJvqH8lSHTrGn0E2U-_GEcCOr2M3dMu87R]
  • Temple University. "Halogenated Solvents in Laboratories - Campus Operations". Environmental Health and Radiation Safety. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0y4hdObsXDSIXWzujnCCVzI2vRSj3lnk-TH6vIYgNxI24KcLTZKhQC0mRLrBjGipAHTJKjj4Ma-cXmq4TpjkGK2PDrreck4Yl8jDc_ON4--IC3CTt6Q-TX-yoLZnjN2y08-UBdEqi9Cuf7rMc3Beri7t99R1Ibl7Oot9XU2OqO58jsP4OrIY1ZSMl9l-Py_FNQD1dCMKD7ru48yNfKCuABvEw6UuPNb0EDhIMOf34W7As3YYJSySSDGH3HUjnGG5Y_g==]
  • AllSource Environmental. "Guidelines for Solvent Waste Recycling & Disposal". AllSource Environmental. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7KKKVq2loSQ98Vyrf25qLI8__v-3MtHA9ua6sxUZEPfpG0SG89gFH3SLm42q_2tgnRmJyqDWzKYfEMdEeZWeelV0hijw2uiKYcfHFvzksjM13UvW391eMjdnYtuX4EoQnlkm2s87GslmnBmVWDGKCBj8iJGZUGyY9XWdD1EJBLxnOFLexGlWi-FS8vcCZV_I94A==]
  • University of Illinois Urbana-Champaign. "Halogenated Organic Liquids - Standard Operating Procedure". Division of Research Safety. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeRMSzpblZ_8WGBcrf1n0lFmATDycHK5FTxX0P5r2Y3LBHd7Cx6X0sOn-YTsizFtPkCDmQJO3WT9v2kLVUazj-cmci3zBJzi4f18rUj4Em12DV4J3JaIWiX90N6ExBGE-jv_rlY8-_dXXFoHbYPDsC07BbBsXQMhIZY9Wsqca7tGLIrz1uGOlN]
  • Hazardous Waste Experts. "Guidelines for Solvent Waste Recycling and Disposal". Hazardous Waste Experts. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpER6WzK1pY03PlYjcmVb0LN7_R5bT7oc1LogQgRdYV9R8U9xpc6h32slUy6Q7NazOmNOlNdq2n596AB6rFAji6-Dx_GwD-rEiiSTz-0nwq2Bc4KMUINcuxtPVr5ReHbAb-4CZfhCR9KVCwQguUUmr18Z6Kn07gztVv9bnAXx0GjG5gxlBChLg41wWLIEq1zIWNL6E]
  • US Environmental Protection Agency. "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes". EPA.gov. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDZWGJfAN68xBPtw2IhiNPChLbM5YIAHkv8C3A4MfMH0Tpa5x6WiUbjoOwg4kVrngLwv4ICyrUiudygyMFYM9yG_13cG_19LEBBe0JpnxyfWezEsfTVwYYkNGuOOh092eHjMLHjCJLyLe_IOhEhFUGoxvBJ5kn5GBRTBp9KTzpGWERnEyV46Ob3ev6ItOo-ceE6ipl3iOvCbCRx72Z]
  • University of Tennessee. "Hazardous Waste Guide". UTIA Safety Office. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfd_ebCeb3QsJ03oLhLex9PpSxxyNbUUkG6moJK-50safepTrzsXRkOckxyrZITmeam7-1-mpbjyV0j3entn6LNj33Xo33PXx1SCB1oFPcuSVZBzo6bpBIzS6B9Cb6aFB1ucrClDKdjabYChLAntcJhw==]
  • Columbia University. "Hazardous Chemical Waste Management Guidelines". Columbia Research. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9YG6m-Z0iHcGu1jbCdH7uFGBv1WdnP5DyUb2soLdjnrJQriMQmn6gwBYj0DCPGO7qKQ_Mw2Xv9k-WQQlU2qFh_pAdyIQJ0q3z8BgTl6U4GEOW0stscIIUdUDIp6gsy5B7vlLnqBYjrXlKJUaCEAsu25LwW-hFrxxoVFIal4-oY8DjY452lQ==]

Sources

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